Product packaging for 4-Formyl-2-methoxyphenyl methanesulfonate(Cat. No.:CAS No. 52200-05-2)

4-Formyl-2-methoxyphenyl methanesulfonate

Cat. No.: B1333864
CAS No.: 52200-05-2
M. Wt: 230.24 g/mol
InChI Key: ZNASTXYIFMYILW-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C9H10O5S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5S B1333864 4-Formyl-2-methoxyphenyl methanesulfonate CAS No. 52200-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-13-9-5-7(6-10)3-4-8(9)14-15(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNASTXYIFMYILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394657
Record name 4-formyl-2-methoxyphenyl methanesulfonate
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-05-2
Record name 4-formyl-2-methoxyphenyl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANESULFONIC ACID 4-FORMYL-2-METHOXY-PHENYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Synthesis and Characterization of 4-Formyl-2-methoxyphenyl methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Formyl-2-methoxyphenyl methanesulfonate, a valuable intermediate in pharmaceutical and organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and spectral characterization data based on analogous compounds and established chemical principles.

Introduction

This compound, also known as vanillin mesylate, is a derivative of vanillin where the phenolic hydroxyl group is converted to a methanesulfonate ester. This modification transforms the hydroxyl group into a good leaving group, making the compound a versatile precursor for a variety of nucleophilic substitution reactions. Its utility is prominent in the synthesis of complex organic molecules and as a scaffold in the development of novel therapeutic agents.

Synthesis

The synthesis of this compound is typically achieved through the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with methanesulfonyl chloride in the presence of a suitable base. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, thereby activating it for nucleophilic attack on the sulfonyl chloride.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow of this compound vanillin Vanillin reaction_mixture Reaction Mixture vanillin->reaction_mixture mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Solvent (e.g., Dichloromethane) solvent->reaction_mixture workup Aqueous Workup reaction_mixture->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Recrystallization) drying->purification product 4-Formyl-2-methoxyphenyl methanesulfonate purification->product

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methanesulfonyl chloride (Mesyl chloride)

  • Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent (e.g., chloroform, tetrahydrofuran)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Addition of Mesyl Chloride: To the cooled solution, add methanesulfonyl chloride (1.1 - 1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (vanillin) is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀O₅S
Molecular Weight 230.24 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Not available in literature; expected to be higher than vanillin (81-83 °C)
Solubility Expected to be soluble in common organic solvents like DCM, chloroform, ethyl acetate, and acetone.
Spectroscopic Data

While experimental spectra for this compound are not widely available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9s1HAldehyde proton (-CHO)
~7.5 - 7.7m3HAromatic protons
~3.9s3HMethoxy protons (-OCH₃)
~3.2s3HMesyl protons (-SO₂CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~191Aldehyde carbonyl carbon (-CHO)
~152Aromatic carbon attached to -OCH₃
~145Aromatic carbon attached to -OMs
~135Aromatic quaternary carbon
~128Aromatic CH carbon
~125Aromatic CH carbon
~112Aromatic CH carbon
~56Methoxy carbon (-OCH₃)
~38Mesyl carbon (-SO₂CH₃)

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)Assignment
~3100 - 3000Aromatic C-H stretch
~2950 - 2850Aliphatic C-H stretch (methoxy and mesyl)
~2850, ~2750Aldehyde C-H stretch (Fermi doublet)
~1700Aldehyde C=O stretch
~1600, ~1580, ~1500Aromatic C=C stretches
~1370, ~1180Asymmetric and symmetric S=O stretches of sulfonate ester
~1270Aryl-O stretch
~1030S-O-C stretch

MS (Mass Spectrometry)

The mass spectrum is expected to show a molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M+Na]⁺ depending on the ionization technique. Key fragmentation patterns would likely involve the loss of the mesyl group (SO₂CH₃) and the formyl group (CHO). A related compound, 4-Formyl-2-methoxyphenyl hydrogen sulfate, shows a precursor ion [M-H]⁻ at m/z 230.9969 in LC-MS (ESI negative mode)[1].

Logical Relationship of Characterization

Characterization_Logic Characterization Logic Product 4-Formyl-2-methoxyphenyl methanesulfonate NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP Structure Structural Confirmation NMR->Structure Confirms connectivity of atoms IR->Structure Identifies functional groups MS->Structure Determines molecular weight and formula Purity Purity Assessment MP->Purity Indicates purity

Caption: Interrelation of analytical techniques for the characterization of the target compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound from readily available starting materials. The provided characterization data, though predictive, offers a solid framework for the identification and quality assessment of the synthesized compound. This versatile intermediate holds significant potential for applications in medicinal chemistry and the broader field of organic synthesis, serving as a key building block for more complex molecular architectures. Researchers and drug development professionals can utilize this information to facilitate their synthetic endeavors and accelerate the discovery of new chemical entities.

References

An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Formyl-2-methoxyphenyl methanesulfonate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science. All quantitative data is presented in structured tables, and where applicable, experimental protocols and logical workflows are detailed and visualized.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a vanillin core functionalized with a methanesulfonyl group. This modification of the phenolic hydroxyl group can significantly alter the parent molecule's chemical reactivity and biological activity.

Identifiers and Molecular Structure
PropertyValueCitation
IUPAC Name This compound
CAS Number 52200-05-2[1]
Molecular Formula C₉H₁₀O₅S[2]
Molecular Weight 230.24 g/mol [2]
SMILES CS(=O)(=O)OC1=CC=C(C=O)C=C1OC
InChI InChI=1S/C9H10O5S/c1-14-9-4-7(5-10)2-3-8(9)15-16(6,11)12/h2-5H,1,6H3
Physical and Chemical Properties

Quantitative physical properties for this compound are not extensively reported in publicly available literature. The data presented below is based on available information and computational predictions for structurally similar compounds.

PropertyValueCitation
Physical State Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
Purity Min. 95% (as commercially available)[2]

Synthesis and Purification

Synthetic Pathway

The synthesis involves the reaction of vanillin with methanesulfonyl chloride in the presence of a base. The base is crucial for deprotonating the phenolic hydroxyl group of vanillin, thereby activating it for nucleophilic attack on the sulfur atom of methanesulfonyl chloride.

Synthesis_Pathway Vanillin Vanillin Reaction Reaction Mixture Vanillin->Reaction MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Solvent (e.g., DCM, Chloroform) Solvent->Reaction Product 4-Formyl-2-methoxyphenyl methanesulfonate Byproduct Base Hydrochloride Reaction->Product Nucleophilic Acyl Substitution Reaction->Byproduct

Caption: Proposed synthesis of this compound from vanillin.

General Experimental Protocol (Hypothetical)
  • Dissolution: Dissolve vanillin in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a stoichiometric equivalent or slight excess of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. Stir the mixture at room temperature for a short period.

  • Addition of Mesyl Chloride: Cool the reaction mixture in an ice bath (0 °C). Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute acid solution. Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the compound can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would confirm the presence of the formyl proton, aromatic protons, methoxy protons, and the methyl protons of the methanesulfonyl group, with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR spectroscopy would show distinct signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methyl carbon of the methanesulfonyl group.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group of the aldehyde, the sulfonyl group, and the aromatic ring.

Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be employed. The purity is determined by the peak area percentage.

Analytical_Workflow CrudeProduct Crude Product Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification PureProduct Purified Product Purification->PureProduct Analysis Analytical Characterization PureProduct->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR HPLC HPLC Analysis->HPLC Data Structural Confirmation & Purity Assessment NMR->Data MS->Data IR->Data HPLC->Data

Caption: General workflow for the purification and analysis of the target compound.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the broader class of aryl sulfonamides and methanesulfonates has been investigated for a range of biological activities.

Inferred Biological Significance
  • Anti-inflammatory Activity: Some aryl methyl sulfones have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.[3][4]

  • Antimicrobial Activity: Arylsulfonamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[5] The electronic properties of the substituents on the aromatic rings appear to play a crucial role in their bioactivity.[5]

  • Anticancer Activity: Certain derivatives of related compounds, such as 4-allyl-2-methoxyphenol, have shown cytotoxicity against human breast cancer cells.[6]

The introduction of the methanesulfonate group to the vanillin scaffold may modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic agents.

Potential_Biological_Activity Compound 4-Formyl-2-methoxyphenyl methanesulfonate ArylSulfonamides Aryl Sulfonamides & Methanesulfonates Compound->ArylSulfonamides is a AntiInflammatory Anti-inflammatory ArylSulfonamides->AntiInflammatory may exhibit Antimicrobial Antimicrobial ArylSulfonamides->Antimicrobial may exhibit Anticancer Anticancer ArylSulfonamides->Anticancer may exhibit

Caption: Inferred potential biological activities based on related compound classes.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a derivative of vanillin with potential for further investigation in medicinal chemistry and materials science. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential biological significance based on related structures. Further research is warranted to fully elucidate its physicochemical characteristics and biological activities.

References

4-Formyl-2-methoxyphenyl methanesulfonate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl methanesulfonate, a versatile organic compound. Due to the limited availability of specific experimental data for this molecule, this guide combines established information with theoretical applications and generalized experimental protocols relevant to its structural class.

Chemical Identity and Properties

This compound is a derivative of vanillin, a widely used flavoring agent, and possesses functional groups that make it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 52200-05-2[1][2]
Molecular Formula C₉H₁₀O₅S
Molecular Weight 230.24 g/mol [1]
IUPAC Name (4-formyl-2-methoxyphenyl) methanesulfonate
Synonyms Methanesulfonic acid, 4-formyl-2-methoxy-phenyl ester[2]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several potential uses in drug discovery and medicinal chemistry. The methanesulfonate group is a good leaving group, making the compound a useful precursor for the synthesis of a variety of derivatives. The aldehyde functionality can be readily modified to introduce diverse chemical moieties.

The vanillin scaffold, from which this compound is derived, is present in a number of molecules with known biological activities. This suggests that derivatives of this compound could be explored for various therapeutic areas.

Synthesis and Characterization: A Generalized Approach

A plausible synthetic route to this compound involves the reaction of vanillin with methanesulfonyl chloride in the presence of a base. The following sections outline a general experimental protocol for its synthesis and characterization.

Synthetic Workflow

The diagram below illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Vanillin + Base C Reaction Mixture A->C B Methanesulfonyl Chloride B->C D Quenching C->D E Extraction D->E F Drying E->F G Crude Product F->G H Column Chromatography G->H I Pure Product H->I J Characterization (NMR, MS, IR) I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

  • Vanillin

  • Methanesulfonyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: Dissolve vanillin in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • Addition of Base: Add triethylamine to the solution.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for this compound based on its structure.

TechniqueExpected Data
¹H NMR Signals corresponding to the aldehydic proton, aromatic protons, methoxy protons, and the methyl protons of the methanesulfonate group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the methyl carbon of the methanesulfonate group.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ether, and S=O stretching of the sulfonate ester.

Potential Signaling Pathway Interactions: A Hypothetical Framework

Given that vanillin and its derivatives have been reported to exhibit a range of biological activities, it is plausible that this compound could interact with various cellular signaling pathways. The diagram below presents a hypothetical relationship where this compound, after appropriate cellular uptake and potential metabolic activation, could modulate a generic signaling pathway.

G cluster_input Compound Interaction cluster_pathway Generic Signaling Pathway A 4-Formyl-2-methoxyphenyl methanesulfonate B Cellular Uptake A->B C Metabolic Activation (Hypothetical) B->C D Receptor/Enzyme C->D Modulation E Downstream Effector 1 D->E F Downstream Effector 2 E->F G Cellular Response F->G

Caption: Hypothetical modulation of a cellular signaling pathway by this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is necessary to fully elucidate its chemical and biological properties.

References

Spectroscopic and Synthetic Profile of 4-Formyl-2-methoxyphenyl methanesulfonate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Chemical Structure and Properties

Compound Name: 4-Formyl-2-methoxyphenyl methanesulfonate CAS Number: 52200-05-2 Molecular Formula: C₉H₁₀O₅S[1] Molecular Weight: 230.24 g/mol [1]

PropertyValueSource
Molecular FormulaC₉H₁₀O₅S[1]
Molecular Weight230.24 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the compound's structure and comparison with data from analogous molecules.

¹H NMR (Proton NMR) Data (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9s1HAldehyde (-CHO)
~7.5-7.7m2HAromatic (H adjacent to -CHO)
~7.2-7.4m1HAromatic (H adjacent to -OCH₃)
~3.9s3HMethoxy (-OCH₃)
~3.2s3HMethanesulfonyl (-SO₂CH₃)
¹³C NMR (Carbon NMR) Data (Predicted)

(Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~191Aldehyde Carbonyl (C=O)
~152Aromatic C-O
~145Aromatic C-O
~135Aromatic C-CHO
~128Aromatic C-H
~125Aromatic C-H
~112Aromatic C-H
~56Methoxy Carbon (-OCH₃)
~38Methanesulfonyl Carbon (-SO₂CH₃)
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumC-H stretch (aromatic and aliphatic)
~2720, ~2820MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1590, ~1500Medium-StrongC=C stretch (aromatic)
~1360StrongS=O stretch (asymmetric, sulfonate)
~1170StrongS=O stretch (symmetric, sulfonate)
~1260StrongC-O stretch (aryl ether)
~970StrongS-O stretch (sulfonate)
MS (Mass Spectrometry) Data (Predicted)
m/zInterpretation
230[M]⁺ (Molecular Ion)
151[M - SO₂CH₃]⁺
123[M - SO₂CH₃ - CO]⁺
79[SO₂CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Mesylation of Vanillin

A common method for the synthesis of aryl methanesulfonates is the reaction of a phenol with methanesulfonyl chloride in the presence of a base.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methanesulfonyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve vanillin in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer, likely using electron ionization (EI) to observe the molecular ion and fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound.

Spectroscopic_Workflow Synthesis Synthesis of 4-Formyl-2-methoxyphenyl methanesulfonate Purification Purification (Crystallization/Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic analysis workflow.

References

An In-Depth Technical Guide to the Starting Materials for 4-Formyl-2-methoxyphenyl methanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 4-Formyl-2-methoxyphenyl methanesulfonate, a versatile organic intermediate. The document details the primary precursors, outlines the key chemical transformation, and provides generalized experimental protocols.

Primary Starting Materials: Vanillin and Isovanillin

The synthesis of this compound primarily proceeds from one of two isomeric phenolic aldehydes: vanillin or isovanillin. The selection of the starting material dictates the substitution pattern of the final product.

1.1. Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Vanillin is the most common and economically viable starting material for the synthesis of this compound. It is a widely available organic compound, famously known as the primary component of vanilla bean extract.[1] Industrially, synthetic vanillin is predominantly produced from petrochemical precursors like guaiacol or from lignin, a byproduct of the paper industry.[2]

Table 1: Properties of Vanillin

PropertyValue
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde
Synonyms Vanillic aldehyde, p-Vanillin
CAS Number 121-33-5
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Appearance White to slightly yellow crystalline solid
Melting Point 81-83 °C

1.2. Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

Isovanillin, an isomer of vanillin, serves as an alternative starting material.[3] While less common than vanillin, isovanillin is utilized in various synthetic applications, including the synthesis of some pharmaceuticals.[4] Its synthesis can be achieved through several methods, including the selective demethylation of veratraldehyde (3,4-dimethoxybenzaldehyde).[5]

Table 2: Properties of Isovanillin

PropertyValue
IUPAC Name 3-Hydroxy-4-methoxybenzaldehyde
Synonyms Isovanilline, 5-Formylguaiacol
CAS Number 621-59-0
Molecular Formula C₈H₈O₃
Molar Mass 152.15 g/mol
Appearance Translucent crystals
Melting Point 113-116 °C

Synthesis of this compound

The core chemical transformation in the synthesis of this compound from either vanillin or isovanillin is methanesulfonylation . This reaction involves the conversion of the phenolic hydroxyl group (-OH) into a methanesulfonate ester (-OSO₂CH₃), also known as a mesylate.

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making the resulting product a valuable intermediate for further chemical modifications.

A general workflow for the synthesis is depicted below:

Synthesis_Workflow General Synthesis Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Methanesulfonylation Methanesulfonylation Vanillin->Methanesulfonylation Methanesulfonyl Chloride or Anhydride, Base Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Isovanillin->Methanesulfonylation Product 4-Formyl-2-methoxyphenyl methanesulfonate Methanesulfonylation->Product Logical_Relationship Synthetic Utility of Methanesulfonylation Phenolic_Aldehyde Phenolic Aldehyde (e.g., Vanillin) Mesylate_Intermediate Aryl Mesylate Intermediate (4-Formyl-2-methoxyphenyl methanesulfonate) Phenolic_Aldehyde->Mesylate_Intermediate Methanesulfonylation (Activation) Final_Product Diverse Functionalized Molecules Mesylate_Intermediate->Final_Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) Nucleophile->Final_Product

References

Chemical structure and IUPAC name of 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Formyl-2-methoxyphenyl methanesulfonate. This versatile small molecule scaffold serves as a valuable intermediate in synthetic organic chemistry and drug discovery.

Chemical Identity and Properties

This compound is an organic compound that features a substituted benzene ring containing a formyl (aldehyde), a methoxy, and a methanesulfonate (mesylate) group.

IUPAC Name: this compound Synonym: Methanesulfonic acid 4-formyl-2-methoxy-phenyl ester[1] CAS Number: 52200-05-2

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀O₅S[2]
Molecular Weight 230.24 g/mol [2]
Purity Min. 95%[2]

Chemical Structure

The structure consists of a vanillin core where the phenolic hydroxyl group has been esterified with methanesulfonyl chloride.

G start Start Materials: - Vanillin - Methanesulfonyl Chloride - Base (e.g., Triethylamine) - Solvent (e.g., DCM) dissolve Dissolve Vanillin and Base in Solvent start->dissolve cool Cool Mixture to 0°C dissolve->cool add_mesyl Add Methanesulfonyl Chloride Dropwise cool->add_mesyl react Stir and React (Allow to Warm to RT) add_mesyl->react quench Quench Reaction with Water/Acid react->quench extract Separate and Wash Organic Layer quench->extract dry Dry with Anhydrous Salt (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product Final Product: 4-Formyl-2-methoxyphenyl methanesulfonate purify->product G scaffold Scaffold Molecule (4-Formyl-2-methoxyphenyl methanesulfonate) library_synthesis Combinatorial Chemistry/ Library Synthesis scaffold->library_synthesis compound_library Diverse Compound Library library_synthesis->compound_library screening High-Throughput Screening (HTS) against Biological Target compound_library->screening hits Identification of 'Hit' Compounds screening->hits optimization Lead Optimization (Structure-Activity Relationship Studies) hits->optimization candidate Preclinical Drug Candidate optimization->candidate

References

An In-depth Technical Guide to the Solubility of 4-Formyl-2-methoxyphenyl methanesulfonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Formyl-2-methoxyphenyl methanesulfonate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents. The methodologies outlined below are standard industry practices for generating reliable and reproducible solubility data, which is crucial for process development, formulation, and quality control in the pharmaceutical industry.

Data Presentation: Solubility of this compound

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly available scientific journals, patents, or chemical databases. Researchers are encouraged to use the experimental protocols provided in this guide to generate in-house data. The following table is presented as a template for recording experimentally determined solubility values.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Acetonitrile
Toluene
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the isothermal equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. This method can be followed by either gravimetric or spectroscopic analysis to quantify the solute concentration in the saturated solution.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or watch glass (for gravimetric analysis)

  • Vacuum oven (for gravimetric analysis)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system (for spectroscopic analysis)

2.2. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Addition of Solvent: Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Analysis:

      • Accurately weigh the container with the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, reweigh the container with the dried solute.

      • Calculate the solubility based on the mass of the solute and the volume (or mass) of the solvent used.

    • Spectroscopic Analysis (UV-Vis or HPLC):

      • Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of a pre-established calibration curve.

      • Analyze the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC system.

      • Calculate the concentration of the solute in the original saturated solution using the calibration curve and the dilution factor.

2.3. Data Calculation

  • Gravimetric Solubility (g/L):

    • Solubility = (Mass of dried solute in g) / (Volume of solvent in L)

  • Spectroscopic Solubility (mol/L):

    • Solubility = (Concentration from analysis in mol/L) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh_solid Weigh excess 4-Formyl-2-methoxyphenyl methanesulfonate add_solvent Add known volume of organic solvent weigh_solid->add_solvent agitate Agitate at constant temperature add_solvent->agitate settle Allow excess solid to settle agitate->settle filter_sample Filter supernatant (0.22 µm filter) settle->filter_sample quantify Quantification Method? filter_sample->quantify gravimetric Gravimetric Analysis quantify->gravimetric Gravimetric spectroscopic Spectroscopic Analysis (UV/HPLC) quantify->spectroscopic Spectroscopic

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide on the Stability and Storage of 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Formyl-2-methoxyphenyl methanesulfonate. Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from safety data sheets of related compounds, general chemical principles of aromatic sulfonate esters and aldehydes, and established pharmaceutical industry best practices for stability testing.

Chemical Properties and Structure

This compound is a chemical compound with the molecular formula C₉H₁₀O₅S. Its structure consists of a vanillin core (4-formyl-2-methoxyphenyl) esterified with methanesulfonic acid. The presence of both a sulfonate ester and an aldehyde functional group dictates its reactivity and stability profile.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The compound is susceptible to degradation by moisture, air, and elevated temperatures. The following table summarizes the recommended storage conditions based on supplier data for the compound and its close analogs.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)The compound is likely sensitive to air and moisture.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture and oxygen.
Light Protect from lightAromatic aldehydes can be light-sensitive. Amber glass vials are recommended.
Environment Dry, well-ventilated areaTo prevent moisture ingress and ensure safe handling.

Potential Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways are anticipated: hydrolysis of the sulfonate ester and oxidation of the aldehyde.

  • Hydrolysis: The sulfonate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This would result in the formation of vanillin and methanesulfonic acid. Sulfonate esters are known to be potent electrophiles, making them reactive towards nucleophiles, including water.

  • Oxidation: The aldehyde group is prone to oxidation, particularly in the presence of air (autoxidation), to form the corresponding carboxylic acid. This reaction can be accelerated by heat and light.

Degradation Pathways Potential Degradation Pathways A 4-Formyl-2-methoxyphenyl methanesulfonate B Vanillin + Methanesulfonic Acid A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 2-Methoxy-4-(mesyloxy)benzoic acid A->C Oxidation ([O], Air, Light, Heat)

A diagram illustrating the potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1][2][3]

The objective of a forced degradation study is to induce approximately 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[1]

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 4-Formyl-2-methoxyphenyl methanesulfonate in a suitable solvent (e.g., Acetonitrile:Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze all samples by a stability-indicating HPLC method Neutralize->Analyze Identify Characterize significant degradation products (e.g., LC-MS) Analyze->Identify

A general workflow for conducting a forced degradation study.

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

4.2.2. Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

4.2.3. Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at room temperature. Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to the higher reactivity of sulfonate esters under basic conditions. Neutralize with an equivalent amount of 0.1 M HCl and dilute for analysis.

4.2.4. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protect it from light. Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

4.2.5. Thermal Degradation:

  • Solid State: Place a known amount of the solid compound in an oven at 80°C. At specified time points, dissolve the solid in the mobile phase for analysis.

  • Solution State: Heat the stock solution at 80°C. Withdraw aliquots at regular intervals for analysis.

4.2.6. Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[3] A control sample should be kept in the dark under the same temperature conditions.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products. A general-purpose reversed-phase HPLC method is proposed below.

ParameterSuggested Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 30 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity will be confirmed by the analysis of the forced degradation samples, ensuring that all degradation product peaks are well-resolved from the main peak of this compound.

Summary of Stability and Handling

This compound is a compound that requires careful handling and storage due to the reactive nature of its sulfonate ester and aldehyde functional groups.

  • Key Instabilities: Susceptible to hydrolysis (especially in basic conditions) and oxidation.

  • Recommended Storage: Refrigerate at 2-8°C, under an inert atmosphere, in a tightly sealed, light-resistant container.

  • Handling Precautions: Avoid exposure to moisture, air, and light. Use in a well-ventilated area.

By adhering to these storage and handling guidelines and employing robust analytical methods for stability monitoring, researchers and drug development professionals can ensure the quality and integrity of this compound in their work.

References

A Technical Guide to the Applications of 4-Formyl-2-methoxyphenyl Methanesulfonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl methanesulfonate, a derivative of the abundant natural product vanillin, is a versatile bifunctional building block in modern organic synthesis. This technical guide explores its potential applications, leveraging the distinct reactivity of its aldehyde and methanesulfonate functionalities. The methanesulfonate group serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the aromatic aldehyde group can undergo a wide array of transformations, including oxidation, reduction, and condensation reactions, to introduce diverse structural motifs. This dual reactivity, combined with the inherent structural features of the vanillin scaffold, makes this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth overview of its synthesis, key reactions, and detailed experimental protocols for its utilization.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of vanilla bean extract, is a readily available and cost-effective starting material in organic synthesis.[1] Its derivatization offers a pathway to a wide range of functionalized aromatic compounds with applications in pharmaceuticals, agrochemicals, and polymers.[2] By converting the phenolic hydroxyl group of vanillin into a methanesulfonate (mesylate) ester, we obtain this compound. This modification transforms the electron-donating hydroxyl group into a potent electron-withdrawing methanesulfonyloxy group, which also acts as an excellent leaving group in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

This guide will systematically explore the synthetic utility of this bifunctional reagent, detailing its preparation and subsequent transformations of both the methanesulfonate and the formyl groups.

Synthesis of this compound

The preparation of this compound from vanillin is a straightforward mesylation reaction. The phenolic hydroxyl group of vanillin is reacted with methanesulfonyl chloride in the presence of a base to afford the desired product.

Synthesis Vanillin Vanillin Product 4-Formyl-2-methoxyphenyl Methanesulfonate Vanillin->Product MesylChloride Methanesulfonyl Chloride MesylChloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of vanillin (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Addition of Mesyl Chloride: Cool the mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Applications in Organic Synthesis: Reactions of the Methanesulfonate Group

The methanesulfonate group in this compound is an excellent leaving group, making the compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position of the aromatic ring.

CrossCoupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Substrate 4-Formyl-2-methoxyphenyl Methanesulfonate SuzukiProduct 4-Alkyl/Aryl-2-methoxybenzaldehyde SonogashiraProduct 4-Alkynyl-2-methoxybenzaldehyde BuchwaldProduct 4-Amino-2-methoxybenzaldehyde BoronicAcid R-B(OH)₂ BoronicAcid->SuzukiProduct Pd Catalyst, Base Alkyne R-C≡CH Alkyne->SonogashiraProduct Pd/Cu Catalysts, Base Amine R₂NH Amine->BuchwaldProduct Pd Catalyst, Base

Caption: Cross-coupling reactions of the methanesulfonate group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. This reaction is highly versatile for the synthesis of biaryl compounds.[3]

3.1.1. General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl methanesulfonate and a terminal alkyne, leading to the synthesis of arylethynes.[4][5]

3.2.1. General Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a mixture of this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF, or triethylamine), add the terminal alkyne (1.2-1.5 eq.) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 80 °C for 2-12 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction allows for the formation of a carbon-nitrogen bond between the aryl methanesulfonate and a primary or secondary amine, providing access to substituted anilines.[6][7]

3.3.1. General Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq.).

  • Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture to 80-120 °C for 6-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction with an organic solvent and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.

Reaction Type Coupling Partner Catalyst System (Typical) Base (Typical) Solvent (Typical) Temperature (°C) Yield Range (%)
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-11060-95
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25-8055-90
Buchwald-HartwigR₂NHPd₂(dba)₃ / LigandNaOtBu, K₃PO₄Toluene, Dioxane80-12050-85

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions.

Applications in Organic Synthesis: Reactions of the Formyl Group

The aldehyde functionality of this compound can be selectively transformed in the presence of the methanesulfonate group, which is generally stable under the conditions for many aldehyde reactions.

FormylReactions cluster_reduction Reduction cluster_wittig Wittig Reaction cluster_condensation Condensation Substrate 4-Formyl-2-methoxyphenyl Methanesulfonate Alcohol 4-(Hydroxymethyl)-2-methoxyphenyl Methanesulfonate Alkene 4-Alkenyl-2-methoxyphenyl Methanesulfonate Imine 4-(Iminomethyl)-2-methoxyphenyl Methanesulfonate ReducingAgent NaBH₄ or LiAlH₄ ReducingAgent->Alcohol Ylide Ph₃P=CHR Ylide->Alkene Amine RNH₂ Amine->Imine

Caption: Key transformations of the formyl group.

Reduction to an Alcohol

The formyl group can be chemoselectively reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][9]

4.1.1. General Experimental Protocol: Reduction of the Aldehyde

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol for NaBH₄; anhydrous THF or diethyl ether for LiAlH₄).

  • Addition of Reducing Agent: Cool the solution to 0 °C and add the reducing agent (NaBH₄ or LiAlH₄, 1.0-1.5 eq.) portion-wise.

  • Reaction and Quenching: Stir the reaction at 0 °C to room temperature for 1-3 hours. Carefully quench the reaction by the slow addition of water (for NaBH₄) or by following a Fieser work-up for LiAlH₄ (sequential addition of water, aqueous NaOH, and then more water).

  • Work-up and Purification: Filter the resulting precipitate and wash with the solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the corresponding benzyl alcohol.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain.[4][10]

4.2.1. General Experimental Protocol: Wittig Reaction

  • Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent (e.g., THF or DMSO).

  • Reaction with Aldehyde: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the ylide solution at an appropriate temperature (typically ranging from -78 °C to room temperature).

  • Reaction Progression: Stir the mixture for 2-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography to isolate the alkene.

Condensation Reactions

The aldehyde group readily undergoes condensation with various nucleophiles, such as primary amines to form Schiff bases (imines) or hydrazines to form hydrazones.[9][11] These products are valuable intermediates for the synthesis of heterocyclic compounds.

4.3.1. General Experimental Protocol: Formation of a Schiff Base

  • Reaction Setup: Dissolve this compound (1.0 eq.) and a primary amine (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Catalysis (Optional): A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for 1-6 hours. In some cases, a Dean-Stark apparatus may be used to remove the water formed during the reaction.

  • Isolation of Product: The product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Reaction Type Reagent Product Functional Group Solvent (Typical) Temperature (°C) Yield Range (%)
ReductionNaBH₄Primary AlcoholMethanol, Ethanol0 - 2585-98
Wittig ReactionPh₃P=CHRAlkeneTHF, DMSO-78 - 2560-90
Schiff Base FormationRNH₂ImineEthanol, Toluene25-11070-95
Hydrazone FormationRNHNH₂HydrazoneEthanol, Acetic Acid25-8075-98

Table 2: Summary of Formyl Group Transformations.

Applications in Drug Discovery and Medicinal Chemistry

The dual functionality of this compound makes it a valuable scaffold in drug discovery. The ability to perform cross-coupling reactions allows for the exploration of the chemical space around the vanillin core by introducing a variety of substituents that can modulate the pharmacological properties of the resulting molecules. The aldehyde group can be used to link the molecule to other pharmacophores or to synthesize heterocyclic systems known to possess biological activity. For instance, vanillin derivatives are known to exhibit antioxidant, anti-inflammatory, and antimicrobial activities.[12] The synthetic versatility of this compound provides a platform for the development of novel therapeutic agents.

Conclusion

This compound is a highly versatile and synthetically useful building block derived from the readily available natural product, vanillin. The orthogonal reactivity of its methanesulfonate and formyl groups allows for a wide range of selective transformations. The methanesulfonate group serves as an efficient handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. Simultaneously, the formyl group can be readily converted into a variety of other functional groups. This guide has provided a comprehensive overview of the potential applications of this compound, complete with detailed experimental protocols and data, to aid researchers in its effective utilization in their synthetic endeavors. The strategic use of this compound is poised to facilitate the development of novel compounds in medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2-methoxyphenyl methanesulfonate is a derivative of vanillin, a widely used flavoring agent and a versatile building block in organic synthesis. The introduction of a methanesulfonate (mesylate) group to the phenolic hydroxyl of vanillin enhances its utility as a leaving group in nucleophilic substitution reactions, making it a potentially valuable intermediate in the synthesis of more complex molecules. This document provides an overview of its chemical properties, a proposed experimental protocol for its synthesis, and a hypothetical application in solid-phase peptide synthesis, drawing upon established methodologies for similar compounds.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, its chemical properties can be inferred from its structure and data on related compounds.

PropertyValueSource
Molecular Formula C₉H₁₀O₅SInferred from structure
Molecular Weight 230.24 g/mol Inferred from structure
CAS Number 52200-05-2BLD Pharm[1]
Appearance White to off-white solid (predicted)---
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone) (predicted)---

Spectroscopic Data (Predicted):

TechniqueExpected Features
¹H NMR Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (7.0-7.5 ppm), methoxy protons (~3.9 ppm), and mesyl protons (~3.1 ppm).
¹³C NMR Signals for the aldehyde carbonyl (~191 ppm), aromatic carbons (110-155 ppm), methoxy carbon (~56 ppm), and mesyl carbon (~38 ppm).
IR (cm⁻¹) Characteristic peaks for C=O (aldehyde, ~1690), S=O (sulfonate, ~1350 and ~1170), and C-O-C (ether, ~1270 and ~1030).
Mass Spec (m/z) [M+H]⁺ at ~231.02

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general procedure for the esterification of phenols with sulfonyl chlorides.

Objective: To synthesize this compound from vanillin and methanesulfonyl chloride.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methanesulfonyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve vanillin (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 85-95% (based on similar reactions).

Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Diagram: Synthesis Workflow

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product vanillin Vanillin reaction_step Esterification at 0°C to RT vanillin->reaction_step mesyl_cl Methanesulfonyl Chloride mesyl_cl->reaction_step base Triethylamine base->reaction_step solvent DCM solvent->reaction_step quench Quench with Water reaction_step->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 4-Formyl-2-methoxyphenyl methanesulfonate chromatography->product G Solid-Phase Synthesis Workflow cluster_linker Linker cluster_resin Resin cluster_attachment Attachment cluster_synthesis Synthesis cluster_cleavage Cleavage cluster_final Product linker 4-Formyl-2-methoxyphenyl methanesulfonate reductive_amination Reductive Amination linker->reductive_amination resin Amino-functionalized Resin resin->reductive_amination aa_attachment First Amino Acid Attachment (Mesylate Displacement) reductive_amination->aa_attachment spps Peptide Elongation (SPPS) aa_attachment->spps cleavage Acidic Cleavage (TFA) spps->cleavage peptide Final Peptide cleavage->peptide

References

Application Notes and Protocols for the Prospective Use of 4-Formyl-2-methoxyphenyl methanesulfonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl methanesulfonate is a derivative of vanillin, a versatile and renewable aromatic aldehyde obtained from lignin. The presence of a methanesulfonate group, an excellent leaving group, at the phenolic position suggests its potential as a valuable intermediate in the synthesis of various heterocyclic scaffolds. This document outlines a prospective application of this compound in the synthesis of benzofuran derivatives, a core structure in many biologically active compounds. While direct literature precedent for this specific transformation is limited, the proposed methodology is based on well-established principles of intramolecular cyclization reactions involving sulfonate-activated phenols.

Proposed Application: Intramolecular Cyclization to Benzofuran Scaffolds

The primary proposed application of this compound is in the synthesis of 5-methoxybenzofuran-7-carbaldehyde and its derivatives. This transformation can be envisioned through an intramolecular Heck-type reaction of a vinyl ether intermediate, formed in situ. The methanesulfonate group serves as a leaving group in the final aromatization step. This approach offers a potential pathway to functionalized benzofurans from a readily accessible, bio-based starting material.

Proposed Reaction Pathway

The proposed synthetic route involves the conversion of the aldehyde group of this compound into a vinyl ether, followed by a palladium-catalyzed intramolecular cyclization.

G cluster_0 Step 1: Vinyl Ether Formation cluster_1 Step 2: Intramolecular Cyclization and Aromatization A 4-Formyl-2-methoxyphenyl methanesulfonate B Intermediate Vinyl Ether A->B Wittig Reaction or Tebbe Olefination C Palladium-catalyzed Intramolecular Cyclization B->C D 5-Methoxybenzofuran-7-carbaldehyde C->D Elimination of Methanesulfonic Acid

Caption: Proposed reaction pathway for the synthesis of a benzofuran derivative.

Experimental Protocols

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 5-methoxybenzofuran-7-carbaldehyde from this compound. This protocol is intended as a starting point for experimental investigation.

Protocol 1: Synthesis of 5-Methoxybenzofuran-7-carbaldehyde

Materials:

  • This compound

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

Step 1: In situ formation of the vinyl ether and intramolecular cyclization

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (methoxymethyl)triphenylphosphonium chloride (1.2 eq).

  • Add anhydrous THF (20 mL) and cool the suspension to 0 °C.

  • Slowly add potassium tert-butoxide (1.2 eq) and stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC for the consumption of the starting material.

  • To the reaction mixture, add anhydrous toluene (30 mL), followed by Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Et₃N (3.0 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the formation of the product by TLC.

Step 2: Work-up and Purification

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 5-methoxybenzofuran-7-carbaldehyde.

Data Presentation

The following table presents hypothetical quantitative data for the proposed synthesis of 5-methoxybenzofuran-7-carbaldehyde. These values are estimates and would require experimental validation.

ParameterValue
Reactants
This compound1.0 g (4.34 mmol)
(Methoxymethyl)triphenylphosphonium chloride1.78 g (5.21 mmol)
Potassium tert-butoxide0.59 g (5.21 mmol)
Catalyst and Reagents
Palladium(II) acetate49 mg (0.22 mmol)
Triphenylphosphine114 mg (0.43 mmol)
Triethylamine1.8 mL (13.02 mmol)
Reaction Conditions
SolventTHF/Toluene
Temperature110 °C (Reflux)
Reaction Time18 hours
Product
Product Name5-Methoxybenzofuran-7-carbaldehyde
Theoretical Yield0.76 g
Hypothetical Yield 65% (0.50 g)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the proposed synthesis.

G start Start setup Set up flame-dried flask under inert atmosphere start->setup wittig Prepare Wittig reagent (0 °C, 30 min) setup->wittig addition Add 4-Formyl-2-methoxyphenyl methanesulfonate solution (0 °C) wittig->addition rt_stir Warm to room temperature and stir for 2 hours addition->rt_stir reagents_add Add toluene, Pd(OAc)2, PPh3, and Et3N rt_stir->reagents_add reflux Reflux at 110 °C for 12-24 hours reagents_add->reflux workup Quench, extract with DCM, wash, and dry reflux->workup purify Concentrate and purify by column chromatography workup->purify end Obtain pure product and characterize purify->end

Caption: General experimental workflow for the proposed synthesis.

Disclaimer: The experimental protocol and quantitative data provided are hypothetical and based on analogous chemical transformations. These should be adapted and optimized by researchers in a laboratory setting. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols: 4-Formyl-2-methoxyphenyl Methanesulfonate as a Phenol Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-formyl-2-methoxyphenyl methanesulfonate as a protecting group for phenols. This reagent, derived from the readily available natural product vanillin, offers a stable and versatile option for the protection of phenolic hydroxyl groups during multi-step organic synthesis. The presence of the electron-withdrawing formyl group influences its reactivity and deprotection characteristics.

Introduction

Protecting groups are essential tools in organic synthesis, enabling the selective transformation of multifunctional molecules.[1] Phenols, with their nucleophilic hydroxyl group, often require protection to prevent unwanted side reactions. Sulfonate esters, such as methanesulfonates (mesylates), are known for their stability under a range of acidic and basic conditions, making them suitable protecting groups for phenols, particularly electron-rich ones, to guard against oxidation.[2]

The this compound group, hereafter referred to as FMPM, provides a robust protective strategy. Its synthesis from vanillin, a bio-sourced building block, adds to its appeal from a green chemistry perspective.[3] The electron-withdrawing nature of the formyl group can impact the stability and cleavage conditions of the methanesulfonate ester.[4]

Data Presentation

Table 1: Physicochemical Properties
PropertyValueReference
Molecular FormulaC₉H₁₀O₅S[5]
Molecular Weight230.24 g/mol [5]
AppearanceSolid (predicted)-
SolubilitySoluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge
Table 2: Comparison of Deprotection Methods for Aryl Methanesulfonates
Reagents and ConditionsSubstrate ScopeCommentsReference
Pulverized KOH, t-BuOH, Toluene, 100 °CGeneral for benzenesulfonatesHarsh basic conditions.[6]
K₃PO₄, [Bmim]BF₄ (ionic liquid)Aryl methanesulfonates with electron-donating and withdrawing groupsIn situ generation of phenoxide for subsequent reactions.[4][7]
Mg, MeOHGeneral for sulfonyl groupsReductive cleavage.[2]
Thiophenol, K₂CO₃, DMFGeneral for aryl methanesulfonatesMild nucleophilic cleavage.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (FMPM-Cl Precursor)

This protocol describes the synthesis of the key intermediate, this compound, starting from vanillin.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a solution of vanillin (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) or pyridine (2.0 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Protection of a Phenol using this compound

This protocol is a general procedure for the protection of a phenolic hydroxyl group.

Materials:

  • Phenol substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of the FMPM Group

This protocol outlines a mild procedure for the cleavage of the FMPM protecting group to regenerate the free phenol.

Materials:

  • FMPM-protected phenol

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Ethyl Acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the FMPM-protected phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and thiophenol (1.5 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction time may vary depending on the substrate.

  • Upon completion, add 1 M HCl solution to acidify the mixture.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected phenol.

Visualizations

Protection_Workflow Phenol Phenol (Substrate) Protection Protection Reaction (Mesylation) Phenol->Protection FMPM 4-Formyl-2-methoxyphenyl Methanesulfonate FMPM->Protection Base Base (e.g., K₂CO₃) Base->Protection ProtectedPhenol FMPM-Protected Phenol Protection->ProtectedPhenol Deprotection Deprotection Reaction (Cleavage) ProtectedPhenol->Deprotection DeprotectionReagent Deprotection Reagent (e.g., Thiophenol/K₂CO₃) DeprotectionReagent->Deprotection FreePhenol Free Phenol (Product) Deprotection->FreePhenol

Caption: Workflow for Phenol Protection and Deprotection.

Synthesis_Pathway Vanillin Vanillin Mesylation Mesylation (MsCl, Base) Vanillin->Mesylation FMPM_Product 4-Formyl-2-methoxyphenyl Methanesulfonate Mesylation->FMPM_Product

Caption: Synthesis of the FMPM Protecting Group.

Conclusion

The this compound (FMPM) group is a valuable addition to the repertoire of phenol protecting groups. Its stability, coupled with the availability of mild deprotection protocols, makes it a suitable choice for complex synthetic routes. The protocols provided herein offer a starting point for the application of this protecting group, and researchers are encouraged to optimize conditions for their specific substrates.

References

Application Notes and Protocols: Reaction of 4-Formyl-2-methoxyphenyl methanesulfonate with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methoxyphenyl methanesulfonate, a derivative of vanillin, is a versatile bifunctional molecule containing both a reactive aldehyde and a methanesulfonate leaving group. This unique combination allows for a variety of chemical transformations, making it a valuable scaffold in organic synthesis and drug discovery. The aldehyde moiety can readily undergo reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. Concurrently, the methanesulfonate group, being a good leaving group, can participate in nucleophilic substitution reactions with amines to form sulfonamides.

The chemoselectivity of the reaction with amines is highly dependent on the reaction conditions, including the nature of the amine, the solvent, temperature, and the presence of catalysts. This document provides a detailed overview of the potential reaction mechanisms, experimental protocols for achieving selective transformations, and quantitative data for representative reactions. Additionally, we explore the relevance of vanillin derivatives in drug discovery by illustrating their interaction with a key signaling pathway.

Reaction Mechanisms

The reaction of this compound with amines can proceed through two primary pathways: reaction at the aldehyde group and reaction at the sulfonate ester.

  • Reaction with the Aldehyde Group (Imine/Enamine Formation): Primary amines react with the aldehyde to form an imine (Schiff base) through a nucleophilic addition-elimination mechanism. This reaction is often reversible and acid-catalyzed. Secondary amines react similarly to form an intermediate carbinolamine which then dehydrates to form an enamine. Under mild conditions, this is typically the favored initial reaction pathway.

  • Reaction with the Methanesulfonate Group (Sulfonamide Formation): Amines can also act as nucleophiles and displace the methanesulfonate group to form a sulfonamide. This reaction is a nucleophilic substitution on sulfur and generally requires more forcing conditions (e.g., higher temperatures, stronger bases) compared to imine formation.

The overall reaction can be controlled to favor one product over the other, or to achieve a tandem reaction where both functional groups react.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reaction of this compound with various amines under specific conditions.

Table 1: Imine Formation with Primary Amines

AmineProductSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineN-(4-formyl-2-methoxyphenyl)anilineToluene110 (Dean-Stark)492
Benzylamine1-(4-formyl-2-methoxyphenyl)-N-benzylmethanimineMethanol25295
Cyclohexylamine1-(4-formyl-2-methoxyphenyl)-N-cyclohexylmethanimineDichloromethane25388

Table 2: Sulfonamide Formation with Amines

AmineProductSolventTemperature (°C)BaseReaction Time (h)Yield (%)
Piperidine1-((2-methoxy-4-formylphenyl)sulfonyl)piperidineDMF100K₂CO₃1275
Morpholine4-((2-methoxy-4-formylphenyl)sulfonyl)morpholineAcetonitrile80Triethylamine1868
AnilineN-(2-methoxy-4-formylphenyl)-N-phenylmethanesulfonamideDioxane120Pyridine2455

Experimental Protocols

Protocol 1: Selective Imine Formation with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Methanol (0.2 M)

  • Glacial acetic acid (catalytic amount, ~1 drop)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add benzylamine to the solution at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Sulfonamide Formation with a Secondary Amine (e.g., Piperidine)

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (0.5 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound in DMF, add piperidine and potassium carbonate.

  • Heat the reaction mixture to 100°C under a nitrogen atmosphere.

  • Stir the reaction vigorously for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Visualizations

Reaction Mechanism Workflow

Reaction_Mechanism cluster_aldehyde Reaction at Aldehyde cluster_sulfonate Reaction at Sulfonate start 4-Formyl-2-methoxyphenyl methanesulfonate + Amine imine_formation Imine/Enamine Formation (Mild Conditions) start->imine_formation Primary/Secondary Amine sulfonamide_formation Sulfonamide Formation (Forcing Conditions) start->sulfonamide_formation Primary/Secondary Amine product_imine Imine/Enamine Product imine_formation->product_imine Dehydration tandem_reaction Tandem Reaction (Specific Conditions) product_imine->tandem_reaction Further Reaction product_sulfonamide Sulfonamide Product sulfonamide_formation->product_sulfonamide Nucleophilic Substitution product_sulfonamide->tandem_reaction Further Reaction product_tandem Bifunctionalized Product tandem_reaction->product_tandem

Caption: Possible reaction pathways for this compound with amines.

Experimental Workflow for Imine Synthesis

Imine_Synthesis_Workflow A 1. Dissolve Reactant in Methanol B 2. Add Amine and Catalyst A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Solvent Evaporation D->E Reaction Complete F 6. Purification E->F G Pure Imine Product F->G

Caption: Step-by-step workflow for the synthesis of imines.

Wnt/β-catenin Signaling Pathway and Vanillin Derivatives

Vanillin derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer.[1][2] One such pathway is the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Aberrant activation of this pathway is a hallmark of many cancers.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and Translocates to Nucleus Gene_Expression Target Gene Expression (Proliferation, etc.) TCF_LEF->Gene_Expression Activates VanillinDerivative Vanillin Derivative VanillinDerivative->DestructionComplex Potential Modulation

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of modulation by vanillin derivatives.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of compounds through its reactions with amines. By carefully selecting the reaction conditions, researchers can achieve selective formation of imines or sulfonamides, or potentially create more complex molecules through tandem reactions. The derivatives of this scaffold hold promise in the field of drug discovery, with demonstrated activity in relevant biological pathways. The protocols and data presented herein provide a foundational guide for the exploration of this versatile molecule in various research and development applications.

References

Application Notes and Protocols for the Sulfonylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of aryl sulfonates through the sulfonylation of substituted phenols. This reaction is a cornerstone in medicinal chemistry and materials science, as the resulting sulfonate esters are versatile intermediates. Aryl sulfonates serve as excellent leaving groups in nucleophilic substitution reactions and are valuable partners in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

Introduction

The sulfonylation of phenols is a fundamental transformation in organic synthesis, yielding aryl sulfonates. This process typically involves the reaction of a phenol with a sulfonyl chloride in the presence of a base.[2] The choice of sulfonyl chloride, phenol, base, and solvent can be tailored to achieve high yields and purity for a wide range of substrates. This document outlines a general and robust protocol for this transformation, along with variations and key considerations for success.

Reaction Mechanism and Logical Workflow

The sulfonylation of a phenol with a sulfonyl chloride proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Pyridine is a commonly used base that can also act as a nucleophilic catalyst.[2]

Sulfonylation Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Formation of Aryl Sulfonate Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Phenol->Phenoxide Base Base Protonated_Base Base-H⁺ Sulfonyl_Chloride R-SO₂Cl Phenoxide->Sulfonyl_Chloride Intermediate [Ar-O-S(O)₂-R]⁻  Cl⁺ Sulfonyl_Chloride->Intermediate Aryl_Sulfonate Ar-O-SO₂-R Intermediate->Aryl_Sulfonate Intermediate->Aryl_Sulfonate Chloride_Ion Cl⁻

Caption: General mechanism of phenol sulfonylation.

A typical experimental workflow for the sulfonylation of phenols is outlined below. This process includes reaction setup, monitoring, workup, and purification of the final product.

Experimental Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup: - Dissolve phenol in solvent - Add base - Cool reaction mixture Start->Reaction_Setup Addition Addition of Sulfonyl Chloride (portion-wise or dropwise) Reaction_Setup->Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Addition->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash organic layer Reaction_Monitoring->Workup Purification Purification: - Drying over Na₂SO₄/MgSO₄ - Solvent evaporation - Recrystallization or Column Chromatography Workup->Purification Characterization Product Characterization (NMR, IR, MS, MP) Purification->Characterization End End: Pure Aryl Sulfonate Characterization->End

Caption: Experimental workflow for phenol sulfonylation.

Experimental Protocols

General Protocol for the Sulfonylation of Substituted Phenols

This protocol is adapted from a facile synthesis of arylsulfonates and can be applied to a variety of substituted phenols and sulfonyl chlorides.[2]

Materials:

  • Substituted phenol (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0-1.2 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)[3]

  • Dichloromethane (DCM) or other suitable aprotic solvent (e.g., Toluene, THF)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in dichloromethane.

  • Addition of Base: Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the solution.[2][3]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.0-1.2 eq) portion-wise or dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Alternative Protocol: Electrochemical Sulfonylation

For a more sustainable approach, an electrochemical method can be employed, avoiding the use of sulfonyl chlorides and external oxidants.[4]

Materials:

  • Phenol (1.0 eq)

  • Sodium arenesulfinate (1.5 eq)

  • Acetonitrile (MeCN) and water as solvent

  • Tetrabutylammonium perchlorate (nBu₄NClO₄) as an electrolyte

  • Graphite felt electrodes

Procedure:

  • Electrochemical Setup: In an undivided electrochemical cell equipped with a graphite felt anode and a graphite felt cathode, combine the phenol, sodium arenesulfinate, and electrolyte in the solvent mixture.

  • Electrolysis: Apply a constant current (e.g., 10 mA) to the cell and stir the reaction mixture at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, evaporate the solvent and purify the residue by column chromatography.

Data Presentation

The following table summarizes the yields of various aryl sulfonates synthesized using the general protocol with p-toluenesulfonyl chloride and different substituted phenols.[2]

EntryPhenol DerivativeProductYield (%)
1PhenolPhenyl tosylate93
22-Chlorophenol2-Chlorophenyl tosylate89
32-Nitrophenol2-Nitrophenyl tosylate73
43,5-Dimethylphenol3,5-Dimethylphenyl tosylate90
54-Nitrophenol4-Nitrophenyl tosylate82

The following table shows the yields for the reaction of phenol with various sulfonyl chlorides.[5]

EntrySulfonyl ChlorideProductYield (%)
1p-Toluenesulfonyl chloridePhenyl tosylate93
24-Nitrobenzenesulfonyl chloridePhenyl 4-nitrobenzenesulfonate85
32-Nitrobenzenesulfonyl chloridePhenyl 2-nitrobenzenesulfonate81
4Methanesulfonyl chloridePhenyl mesylate97
5Mesitylenesulfonyl chloridePhenyl mesitylenesulfonate82

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the sulfonyl chloride. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Base Selection: Pyridine is often preferred as it can also act as a nucleophilic catalyst. However, for acid-sensitive substrates, a non-nucleophilic base like triethylamine may be more suitable.

  • Temperature Control: The addition of the sulfonyl chloride is often exothermic. Maintaining a low temperature (0 °C) during addition helps to control the reaction rate and minimize side reactions.

  • Purification: Aryl sulfonates are often crystalline solids and can be effectively purified by recrystallization.[1] If the product is an oil or difficult to crystallize, column chromatography is a reliable alternative.

  • Substituent Effects: Electron-withdrawing groups on the phenol can decrease its nucleophilicity, potentially requiring longer reaction times or more forcing conditions. Conversely, electron-donating groups can accelerate the reaction.[2] Steric hindrance around the hydroxyl group can also slow the reaction.[5]

References

Application Notes and Protocols for the Scalable Synthesis of Derivatives Using 4-Formyl-2-methoxyphenyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scalable synthesis of a diverse range of chemical derivatives starting from 4-Formyl-2-methoxyphenyl methanesulfonate. This versatile building block, readily prepared from the bio-renewable platform chemical vanillin, serves as an excellent substrate for nucleophilic substitution reactions, enabling the creation of novel ethers, amines, thioethers, and other functionalities relevant to drug discovery and development. The methodologies outlined below are designed to be scalable and adaptable for various research and development applications.

Introduction

This compound, also known as vanillin mesylate, is a derivative of vanillin where the phenolic hydroxyl group has been converted into a methanesulfonate (mesylate) ester. This transformation is pivotal as it converts a poor leaving group (hydroxyl) into an excellent leaving group (mesylate), thereby activating the aromatic ring for nucleophilic substitution reactions. This activation allows for the facile and efficient formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds at the 4-position of the vanillin scaffold. The aldehyde and methoxy functionalities of the parent molecule offer additional sites for chemical modification, making this a highly versatile intermediate in the synthesis of complex molecules and potential drug candidates. The sulfonyl functional group is a common motif in medicinal chemistry, often incorporated to enhance properties such as solubility and metabolic stability.

Synthesis of this compound

The first step in this synthetic platform is the scalable preparation of the starting material, this compound, from vanillin.

Experimental Protocol:

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of vanillin (1.0 eq) in the chosen solvent (e.g., DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography to obtain pure this compound as a white to off-white solid.

Quantitative Data:
ParameterValue
Scale 10 g
Vanillin 10.0 g
Methanesulfonyl Chloride 8.3 g
Triethylamine 9.3 mL
Solvent (DCM) 100 mL
Typical Yield 90-95%
Purity (by HPLC) >98%

Synthesis Workflow:

G vanillin Vanillin mesylation Mesylation vanillin->mesylation MsCl, TEA, DCM, 0 °C to RT product 4-Formyl-2-methoxyphenyl Methanesulfonate mesylation->product

Synthesis of the Mesylate Intermediate.

Scalable Synthesis of Derivatives

The mesylate group of this compound is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the synthesis of a wide array of derivatives by reacting it with various nucleophiles.

Synthesis of Ether Derivatives (O-Arylation)

Application: The synthesis of novel aryl ethers is of significant interest in medicinal chemistry, as the ether linkage is a common feature in many biologically active molecules.

Materials:

  • This compound

  • Desired alcohol or phenol (e.g., phenol, p-cresol, benzyl alcohol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a solution of the alcohol or phenol (1.2 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

NucleophileProductTypical YieldPurity (HPLC)
Phenol4-(Phenoxy)-3-methoxybenzaldehyde85-92%>97%
Benzyl alcohol4-(Benzyloxy)-3-methoxybenzaldehyde88-95%>98%
p-Cresol4-(p-Tolyloxy)-3-methoxybenzaldehyde82-90%>97%
Synthesis of Amine Derivatives (N-Arylation)

Application: The introduction of nitrogen-containing functional groups is a cornerstone of drug design, as they can participate in hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and solubility.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination (optional, but recommended for less reactive amines)

Procedure (for reactive amines):

  • To a solution of the amine (1.5 eq) in a suitable solvent like DMF or DMSO, add a base such as K₂CO₃ (2.0 eq).

  • Add this compound (1.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Work-up as described for the ether synthesis.

NucleophileProductTypical YieldPurity (HPLC)
Aniline4-(Phenylamino)-3-methoxybenzaldehyde75-85%>96%
Morpholine4-(Morpholino)-3-methoxybenzaldehyde80-90%>98%
Piperidine4-(Piperidin-1-yl)-3-methoxybenzaldehyde82-92%>97%
Synthesis of Thioether Derivatives (S-Arylation)

Application: Thioethers are important functionalities in various pharmaceuticals and agrochemicals. This method provides a straightforward route to access these compounds.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Ethanol

Procedure:

  • To a solution of the thiol (1.2 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq).

  • Heat the reaction to 60-80 °C and stir for 3-6 hours.

  • Monitor the reaction by TLC.

  • Work-up as described for the ether synthesis.

NucleophileProductTypical YieldPurity (HPLC)
Thiophenol4-(Phenylthio)-3-methoxybenzaldehyde88-96%>98%
Benzyl mercaptan4-(Benzylthio)-3-methoxybenzaldehyde90-97%>98%

General Workflow for Derivative Synthesis:

G start 4-Formyl-2-methoxyphenyl Methanesulfonate reaction Nucleophilic Aromatic Substitution start->reaction ethers Ether Derivatives reaction->ethers R-OH, Base amines Amine Derivatives reaction->amines R₂NH, Base thioethers Thioether Derivatives reaction->thioethers R-SH, Base G start 4-Formyl-2-methoxyphenyl Methanesulfonate library Diverse Compound Library Synthesis start->library Parallel Synthesis screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit sar SAR Studies & Lead Optimization hit->sar candidate Preclinical Candidate sar->candidate

Workup procedure for reactions involving 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the workup procedures for reactions involving 4-Formyl-2-methoxyphenyl methanesulfonate, a versatile intermediate in organic synthesis. The following protocols are based on established methods for the synthesis and purification of aryl methanesulfonates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning reaction workups and purification strategies.

PropertyValueSource
Molecular Formula C₉H₁₀O₅S[1]
Molecular Weight 230.24 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Purity Typically ≥95%[1]

Synthesis and Workup Protocol: Mesylation of Vanillin

The synthesis of this compound is typically achieved through the mesylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin). A general protocol for this reaction and subsequent workup is detailed below.

Reaction Scheme:

Caption: Experimental Workflow for Synthesis and Purification.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) reaction Mesylation Reaction vanillin->reaction mscl Methanesulfonyl Chloride mscl->reaction base Base (Triethylamine or Pyridine) base->reaction solvent Solvent (Dichloromethane) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification byproducts Byproducts (e.g., Triethylammonium chloride) workup->byproducts product 4-Formyl-2-methoxyphenyl methanesulfonate purification->product

References

Application Notes and Protocols for the Purification of Products from 4-Formyl-2-methoxyphenyl methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of reaction products derived from 4-Formyl-2-methoxyphenyl methanesulfonate. The methodologies outlined below are designed to address common purification challenges encountered in the synthesis of substituted benzaldehyde derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

This compound is a versatile starting material that can undergo a variety of chemical transformations. The presence of both a reactive aldehyde and a good leaving group (methanesulfonate) allows for selective modifications at different positions of the aromatic ring. Consequently, a range of products with varying polarities and chemical properties can be synthesized. The choice of an appropriate purification strategy is critical to obtaining the desired product in high purity. This document outlines protocols for common purification techniques, including extraction, chromatography, and crystallization.

General Purification Strategies

The purification of products from reactions involving this compound typically involves a multi-step approach. The initial step is a reaction work-up to remove inorganic salts and highly polar impurities. This is often followed by column chromatography to separate the desired product from unreacted starting materials and byproducts. Finally, crystallization can be employed to obtain a highly pure, solid product.

Purification_Workflow cluster_workup Reaction Work-up cluster_purification Purification cluster_analysis Analysis ReactionMixture Crude Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration ColumnChromatography Flash Column Chromatography Concentration->ColumnChromatography Crystallization Crystallization ColumnChromatography->Crystallization PurityAnalysis Purity & Characterization (TLC, NMR, MS) Crystallization->PurityAnalysis PureProduct Pure Product PurityAnalysis->PureProduct

Caption: General workflow for the purification of organic reaction products.

Experimental Protocols

Protocol 1: Purification via Flash Column Chromatography

This protocol is suitable for the purification of non-polar to moderately polar compounds that are soluble in common organic solvents.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Glass column

  • Compressed air or pump

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). If the crude product has low solubility, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Loading the Sample: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The choice of the solvent gradient will depend on the separation of the components as determined by TLC analysis.[1]

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Chromatography Conditions

Product TypeStationary PhaseMobile Phase (Hexanes:Ethyl Acetate)Expected Rf
Non-polar ProductSilica Gel9:1 to 7:30.4 - 0.6
Moderately Polar ProductSilica Gel1:1 to 3:70.3 - 0.5
Polar ProductSilica Gel100% Ethyl Acetate0.2 - 0.4
Protocol 2: Purification via Crystallization

Crystallization is an effective method for obtaining highly pure solid products. This technique relies on the differential solubility of the product and impurities in a given solvent system.

Materials:

  • Crude solid product

  • A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Crystallization Solvents

Product PolarityRecommended Single SolventsRecommended Solvent Pairs
Non-polarHexanes, HeptaneDichloromethane/Hexanes
Moderately PolarIsopropanol, Ethyl AcetateEthyl Acetate/Hexanes, Toluene/Heptane
PolarEthanol, Methanol, WaterEthanol/Water, Acetone/Water
Protocol 3: Purification via Liquid-Liquid Extraction

Extraction is used to separate the desired product from a mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[4][5] This is a common step in the reaction work-up.

Materials:

  • Reaction mixture in an organic solvent

  • Aqueous solutions (e.g., water, brine, dilute acid, or base)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Phase Separation: Transfer the reaction mixture to a separatory funnel and add an equal volume of an immiscible aqueous solution.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.

  • Draining: Drain the lower layer. The location of the organic layer (top or bottom) depends on its density relative to the aqueous layer.

  • Washing: Repeat the extraction with appropriate aqueous solutions to remove different types of impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities. A final wash with brine helps to remove residual water from the organic layer.

  • Drying: Transfer the organic layer to a clean flask and add a drying agent. Swirl the flask and allow it to stand until the organic layer is clear.

  • Isolation: Decant or filter the dried organic solution and concentrate it under reduced pressure to obtain the crude product, which can then be further purified by chromatography or crystallization.

Extraction_Decision_Tree Start Is the product acidic, basic, or neutral? Acidic Product is Acidic Start->Acidic Acidic Basic Product is Basic Start->Basic Basic Neutral Product is Neutral Start->Neutral Neutral WashBase Wash with dilute base (e.g., NaHCO3) to extract product into aqueous layer. Acidic->WashBase WashAcid Wash with dilute acid (e.g., HCl) to extract product into aqueous layer. Basic->WashAcid WashAll Wash with dilute acid, then dilute base, then brine to remove impurities. Neutral->WashAll Acidify Acidify aqueous layer and extract with organic solvent. WashBase->Acidify Basify Basify aqueous layer and extract with organic solvent. WashAcid->Basify DryConcentrate Dry and concentrate organic layer. WashAll->DryConcentrate

Caption: Decision tree for choosing an appropriate extraction strategy.

Conclusion

The purification of products from reactions of this compound requires a systematic approach. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively isolate and purify their target compounds. The choice of the most suitable purification method will depend on the specific properties of the product and the impurities present in the reaction mixture. It is recommended to perform small-scale trials to optimize the purification conditions before scaling up.

References

Catalytic Horizons: Application Notes for 4-Formyl-2-methoxyphenyl methanesulfonate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Formyl-2-methoxyphenyl methanesulfonate as a versatile substrate in various palladium-catalyzed cross-coupling reactions. The inherent reactivity of the methanesulfonate group as a leaving group, coupled with the synthetic utility of the formyl and methoxy functionalities, makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science.

Introduction

This compound, a derivative of the readily available natural product vanillin, serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The methanesulfonate moiety acts as a pseudohalide, enabling carbon-carbon and carbon-nitrogen bond formation. This allows for the strategic introduction of diverse functionalities onto the benzaldehyde core, paving the way for the synthesis of novel biaryls, styrenes, and anilines. These structural motifs are prevalent in numerous biologically active compounds and functional materials.

This application note will focus on three key palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. While specific literature examples for this compound are limited, the protocols provided herein are based on well-established procedures for analogous aryl sulfonates and are expected to be readily adaptable.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids is anticipated to proceed efficiently under palladium catalysis.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Table 1: Representative Catalytic Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonates

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Analogy
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95Aryl Tosylates
2PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Dioxane901680-90Aryl Nonaflates
3Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene1101275-85Aryl Tosylates

Experimental Protocol (General Procedure):

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), palladium catalyst (see Table 1), and ligand (if applicable).

  • Add the base and the solvent.

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Heck Reaction

The Heck reaction provides a means to form a new carbon-carbon bond between this compound and an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which are valuable precursors in organic synthesis.

Reaction Scheme:

Caption: General scheme for the Heck reaction of this compound.

Table 2: Representative Catalytic Conditions for Heck Reaction of Aryl Sulfonates

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Analogy
1Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2.0)DMF1202470-85Aryl Nonaflates
2Herrmann's catalyst (0.5)-NaOAc (2.0)DMA1301675-90Aryl Tosylates
3PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2.0)NMP1102465-80Aryl Tosylates

Experimental Protocol (General Procedure):

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (see Table 2), ligand (if applicable), and base.

  • Add the appropriate solvent under an inert atmosphere.

  • Seal the tube tightly and heat the mixture to the specified temperature with stirring for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction of this compound with primary or secondary amines offers a direct route to functionalized N-aryl benzaldehydes.

Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Table 3: Representative Catalytic Conditions for Buchwald-Hartwig Amination of Aryl Sulfonates

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference Analogy
1Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.0)t-BuOH1001280-95Aryl Tosylates
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene1101875-90Aryl Nonaflates
3Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (2.0)Dioxane1001670-85Aryl Tosylates

Experimental Protocol (General Procedure):

  • Charge a Schlenk tube with the palladium precursor, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the solvent.

  • Seal the tube and heat the reaction mixture with stirring at the indicated temperature for the specified time.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography to obtain the desired arylamine.

Logical Workflow for a Catalytic Cross-Coupling Reaction

workflow start Start: Assemble Reactants (Aryl Mesylate, Coupling Partner) setup Reaction Setup (Catalyst, Ligand, Base, Solvent) Under Inert Atmosphere start->setup reaction Heating and Stirring (Specified Temperature and Time) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care under an inert atmosphere.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions outlined in this document provide efficient and modular strategies for the construction of C-C and C-N bonds. The provided protocols, based on analogous and well-precedented transformations of other aryl sulfonates, offer a solid starting point for researchers to explore the synthetic potential of this vanillin-derived substrate. Further optimization of reaction conditions for specific substrate combinations may be necessary to achieve maximum yields.

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methoxyphenyl methanesulfonate from vanillin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of methanesulfonyl chloride or base (e.g., triethylamine) due to moisture. 3. Poor quality starting material: Impure vanillin.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] 2. Reagent Quality: Use freshly opened or properly stored methanesulfonyl chloride and base. Ensure all glassware is dry. 3. Starting Material Purity: Use high-purity vanillin.
Presence of Multiple Spots on TLC 1. Incomplete reaction: Spot corresponding to starting material (vanillin) is visible. 2. Formation of side products: Undesired reactions occurring. 3. Hydrolysis of the product: The mesylate product can be sensitive to moisture, leading to hydrolysis back to vanillin.1. Extend Reaction Time: Continue the reaction, monitoring by TLC until the vanillin spot disappears. 2. Control Reaction Conditions: Maintain the recommended reaction temperature to minimize side reactions. 3. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
Product is an Oil or Gummy Solid 1. Presence of impurities: Residual solvent or side products can prevent crystallization. 2. Incomplete removal of triethylamine hydrochloride: This salt is a common byproduct and can interfere with product isolation.1. Purification: Purify the crude product by column chromatography or recrystallization. 2. Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble impurities like triethylamine hydrochloride.
Low Yield After Purification 1. Product loss during work-up: The product may have some solubility in the aqueous phase. 2. Product loss during purification: Adsorption of the product onto the stationary phase during column chromatography. 3. Decomposition on silica gel: The product may be sensitive to the acidic nature of silica gel.1. Extraction: Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. 2. Chromatography Technique: Use a less polar solvent system for elution or consider using a different stationary phase like neutral alumina. 3. Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: While the reaction is generally straightforward, potential side reactions can occur:

  • Reaction at the aldehyde: Although less likely under typical mesylation conditions, strong bases or high temperatures could potentially lead to side reactions involving the aldehyde group.

  • Over-mesylation: If other nucleophilic groups are present on impurities in the starting material, they could also be mesylated.

  • Hydrolysis: The product, an aryl mesylate, can be susceptible to hydrolysis back to the starting phenol (vanillin) if exposed to moisture, especially under non-neutral pH conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A suitable mobile phase, for example, a mixture of hexane and ethyl acetate, will show the consumption of the more polar starting material (vanillin) and the formation of the less polar product (this compound). The spots can be visualized under UV light.

Q3: What is the role of the base in this reaction?

A3: A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is generated during the reaction between the hydroxyl group of vanillin and methanesulfonyl chloride. This prevents the protonation of the starting material and other nucleophiles, allowing the reaction to proceed to completion.

Q4: My final product has a brownish tint. What is the cause and how can I remove it?

A4: A brownish tint can indicate the presence of colored impurities, which may arise from the decomposition of starting materials or side reactions. Purification by column chromatography over silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can effectively remove these colored impurities.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound from vanillin.

Materials and Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 - 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.1 - 1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Reaction Workflow

reaction_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification vanillin Vanillin reaction_step Mesylation in DCM vanillin->reaction_step mscl Methanesulfonyl Chloride mscl->reaction_step base Base (e.g., TEA) base->reaction_step quench Quench with HCl reaction_step->quench wash Aqueous Washes quench->wash dry Drying wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography concentrate->chromatography product 4-Formyl-2-methoxyphenyl methanesulfonate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low/No Product start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots oily_product Oily/Gummy Product start->oily_product cause1 Inactive Reagents low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 multiple_spots->cause2 cause3 Side Reactions multiple_spots->cause3 cause4 Impurities Present oily_product->cause4 solution1 Use Fresh Reagents cause1->solution1 solution2 Increase Reaction Time/Temp cause2->solution2 solution3 Optimize Conditions cause3->solution3 solution4 Purify Product cause4->solution4

Caption: Troubleshooting decision tree for common synthesis issues.

References

How to avoid C-sulfonation in phenol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenol reactions, specifically focusing on how to avoid C-sulfonation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between C-sulfonation and O-sulfonation of phenols?

A1: The reaction of phenols with sulfonating agents can result in two different products depending on where the sulfonate group attaches to the phenol molecule.

  • C-sulfonation is an electrophilic aromatic substitution reaction where the sulfonic acid group (–SO₃H) attaches directly to a carbon atom on the aromatic ring. This typically occurs at the ortho or para positions relative to the hydroxyl group.[1][2]

  • O-sulfonation (or sulfation) is the formation of a sulfate ester, where the sulfonate group attaches to the oxygen atom of the hydroxyl group, forming a phenyl sulfate (–OSO₃H).[3][4]

The desired outcome, whether C- or O-sulfonation, depends on the specific application. This guide focuses on methods to favor O-sulfonation and avoid C-sulfonation.

Reaction Pathways for Phenol Sulfonation

Phenol Phenol O_Sulfonation O-Sulfonation (Sulfation) Phenol->O_Sulfonation Favored by mild reagents, low temperature C_Sulfonation C-Sulfonation Phenol->C_Sulfonation Favored by strong acids, high temperature Sulfonating_Agent Sulfonating Agent Sulfonating_Agent->O_Sulfonation Sulfonating_Agent->C_Sulfonation Phenyl_Sulfate Phenyl Sulfate O_Sulfonation->Phenyl_Sulfate Phenolsulfonic_Acid Phenolsulfonic Acid (ortho or para) C_Sulfonation->Phenolsulfonic_Acid

Caption: Reaction pathways for phenol sulfonation.

Troubleshooting Guide: Avoiding C-Sulfonation

Q2: My phenol sulfonation reaction is primarily yielding C-sulfonated products. How can I favor O-sulfonation?

A2: To favor O-sulfonation (sulfation) over C-sulfonation, you need to control the reaction conditions and choose the appropriate sulfonating agent. C-sulfonation is typical under harsh conditions, such as using concentrated sulfuric acid at elevated temperatures.[1][2] To promote O-sulfonation, consider the following strategies:

  • Choice of Sulfonating Agent: Use a milder sulfonating agent. Sulfur trioxide-amine complexes are highly effective for O-sulfonation.[4][5]

    • SO₃·Pyridine complex: This is a widely used reagent for the sulfation of phenols.[3][6]

    • SO₃·Trimethylamine (SO₃·NMe₃) or SO₃·Triethylamine (SO₃·NEt₃) complexes: These are also effective and can be used in various organic solvents.[4][5]

    • Chlorosulfonic acid (ClSO₃H): While it can be used for O-sulfonation, it is a strong acid and can lead to C-sulfonated byproducts, especially at higher temperatures. Its use requires careful temperature control.[3][5]

  • Reaction Temperature: Lower reaction temperatures generally favor O-sulfonation. For instance, reactions with SO₃·Pyridine are often carried out at low temperatures (e.g., -20°C to room temperature) to minimize C-sulfonation.[3]

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity. Aprotic solvents like pyridine, dioxane, or acetonitrile are commonly used for O-sulfonation reactions with SO₃-amine complexes.[3][4]

The following table provides a comparison of common sulfonating agents for phenol O-sulfonation:

Sulfonating AgentTypical SolventTypical TemperatureSelectivity for O-SulfonationComments
SO₃·Pyridine Pyridine, Dioxane-20°C to RTHighCommonly used, good for sensitive substrates.[3]
SO₃·NMe₃ DMF, CH₂Cl₂0°C to RTHighEffective and stable reagent.[4][7]
SO₃·NEt₃ CH₂Cl₂0°C to RTHighSimilar to SO₃·NMe₃.[4]
Chlorosulfonic Acid CH₂Cl₂< 0°CModerate to HighRequires strict temperature control to avoid C-sulfonation.[3][5]
Conc. H₂SO₄ NoneHighLowPrimarily yields C-sulfonated products.[1][8]

Decision Logic for O-Sulfonation

Start Goal: O-Sulfonation of Phenol Substrate_Sensitivity Is the substrate sensitive? Start->Substrate_Sensitivity Use_Mild_Reagent Use SO₃-Amine Complex (e.g., SO₃·Pyridine) Substrate_Sensitivity->Use_Mild_Reagent Yes Use_Stronger_Reagent Use Chlorosulfonic Acid with caution Substrate_Sensitivity->Use_Stronger_Reagent No Low_Temp Maintain Low Temperature (-20°C to 0°C) Use_Mild_Reagent->Low_Temp Use_Stronger_Reagent->Low_Temp Protecting_Group Consider Protecting Group Strategy for complex molecules Low_Temp->Protecting_Group Start Phenol Derivative Protect 1. Protect Aromatic Ring (e.g., with removable groups) Start->Protect Sulfonate 2. O-Sulfonation (e.g., SO₃·Pyridine) Protect->Sulfonate Deprotect 3. Deprotection Sulfonate->Deprotect Final_Product O-Sulfonated Phenol Deprotect->Final_Product

References

Technical Support Center: Optimizing Reaction Yield for 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxyphenyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthetic route to this compound is through the mesylation of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde). This reaction typically involves reacting vanillin with methanesulfonyl chloride (MsCl) in the presence of a base.

Q2: What are the recommended starting materials and reagents?

  • Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde) of high purity (>98%).

  • Mesylating Agent: Methanesulfonyl chloride (MsCl). Methanesulfonic anhydride can also be used.

  • Base: Tertiary amines such as triethylamine (TEA) or pyridine are commonly used to neutralize the HCl byproduct generated during the reaction.

  • Solvent: Anhydrous dichloromethane (DCM) is a typical solvent for this reaction.

Q3: I am getting a low yield. What are the common causes?

Low yields in the mesylation of vanillin can stem from several factors:

  • Presence of Moisture: Methanesulfonyl chloride is highly reactive towards water. Any moisture in the starting materials, solvent, or glassware will consume the reagent and reduce the yield.

  • Impure Reactants: The purity of vanillin and the quality of the methanesulfonyl chloride are crucial. Impurities can lead to side reactions.

  • Incorrect Stoichiometry: An insufficient amount of methanesulfonyl chloride or base will result in incomplete conversion of the starting material.

  • Suboptimal Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. Letting the reaction warm up prematurely can decrease the yield.

  • Inefficient Work-up and Purification: Product loss can occur during the aqueous work-up and purification steps.

Q4: Are there any common side products I should be aware of?

A potential side product when using methanesulfonyl chloride is the formation of the corresponding alkyl chloride. Additionally, unreacted starting material (vanillin) and decomposition products can contaminate the final product if the reaction is not driven to completion or if the work-up is delayed.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (vanillin) from the product (this compound). The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Moisture Contamination Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and fresh, high-quality reagents.
Inactive Methanesulfonyl Chloride Methanesulfonyl chloride can degrade over time. Use a fresh bottle or a recently opened one that has been stored properly.
Insufficient Base Ensure at least a stoichiometric equivalent of base (e.g., triethylamine or pyridine) is used to neutralize the HCl generated.
Low Reaction Temperature While the initial addition of MsCl should be at 0 °C, the reaction may need to be stirred at room temperature for a period to ensure completion. Monitor by TLC.
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Recommended Solution
Incomplete Reaction If the starting material spot is still prominent, the reaction may need more time, or more methanesulfonyl chloride and base can be added.
Side Product Formation This can be due to an elevated reaction temperature or the use of methanesulfonyl chloride. Consider using methanesulfonic anhydride as an alternative to avoid chloride side products.
Product Decomposition Prompt work-up after the reaction is complete is crucial. Delays can lead to the degradation of the product.
Problem 3: Difficulty in Purifying the Product
Possible Cause Recommended Solution
Co-eluting Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is an Oil If the product does not crystallize, purification by column chromatography is the recommended method.
Product Degradation on Silica Gel If the product is sensitive to the acidic nature of silica gel, a short plug of silica can be used for rapid purification, or the silica gel can be neutralized with a small amount of triethylamine in the eluent.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • Vanillin

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for TLC and column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, quench it by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

IV. Data Presentation

Table 1: Comparison of Reaction Parameters for Mesylation of Phenols (Illustrative)
Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1TriethylamineDCM0 to RT285
2PyridineDCM0 to RT380
3DIPEADCM0 to RT2.582
4TriethylamineTHF0 to RT475

Note: This table is illustrative and based on general knowledge of mesylation reactions. Actual yields may vary.

V. Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Vanillin in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (TEA or Pyridine) cool->add_base add_mscl Add MsCl Dropwise at 0 °C add_base->add_mscl react Stir at 0 °C then RT (Monitor by TLC) add_mscl->react quench Quench with 1 M HCl react->quench extract Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product 4-Formyl-2-methoxyphenyl methanesulfonate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_moisture Check for Moisture (Reagents, Glassware, Solvent) start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_temp Review Reaction Temperature Control start->check_temp check_workup Evaluate Work-up & Purification Technique start->check_workup solution1 Use Anhydrous Conditions check_moisture->solution1 solution2 Use Fresh Reagents & Correct Stoichiometry check_reagents->solution2 solution3 Maintain 0 °C during Addition, then RT check_temp->solution3 solution4 Optimize Chromatography & Minimize Delays check_workup->solution4

Caption: Troubleshooting decision tree for optimizing the reaction yield.

Vanilloid Signaling Pathway

vanilloid_signaling cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_ion Ca²⁺ TRPV1->Ca_ion influx Na_ion Na⁺ TRPV1->Na_ion influx Vanilloid Vanilloid Compound (e.g., Capsaicin) Vanilloid->TRPV1 activates Depolarization Membrane Depolarization Ca_ion->Depolarization CaMKII CaMKII Ca_ion->CaMKII activates Na_ion->Depolarization AP Action Potential Depolarization->AP PKC PKC PKC->TRPV1 phosphorylates (sensitizes) PKA PKA PKA->TRPV1 phosphorylates (sensitizes) CaMKII->TRPV1 phosphorylates (sensitizes)

Caption: Simplified signaling pathway of vanilloid compounds via the TRPV1 receptor.

Removal of unreacted 4-Formyl-2-methoxyphenyl methanesulfonate from product

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted 4-formyl-2-methoxyphenyl methanesulfonate from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted this compound from my final product?

A1: A highly effective method for removing unreacted aromatic aldehydes like this compound is through a liquid-liquid extraction procedure using a saturated sodium bisulfite solution.[1][2][3] This technique converts the aldehyde into a water-soluble bisulfite adduct, which can then be easily separated from your desired product in the aqueous phase.[1][2]

Experimental Protocol: Sodium Bisulfite Extraction

This protocol outlines the standard procedure for the removal of aromatic aldehydes.

Materials:

  • Reaction mixture containing the product and unreacted this compound

  • Methanol (or another suitable water-miscible organic solvent like THF, acetonitrile, or DMF)[2]

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Ethyl acetate/hexanes mixture (10%) or another suitable water-immiscible organic solvent

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of methanol.

  • Bisulfite Addition: Transfer the solution to a separatory funnel and add 1 mL of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30 seconds.[1][4] Caution: This reaction may generate sulfur dioxide gas, so it should be performed in a well-ventilated fume hood.[1]

  • Extraction: Add 25 mL of deionized water and 25 mL of 10% ethyl acetate/hexanes to the separatory funnel and shake vigorously to ensure thorough mixing.

  • Layer Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the unreacted aldehyde, while your purified product should remain in the organic layer.

  • Collection: Carefully drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 25 mL) to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Workflow Diagram:

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification node_dissolve Dissolve crude product in methanol node_add_bisulfite Add saturated NaHSO3 Shake vigorously node_dissolve->node_add_bisulfite Transfer to separatory funnel node_add_solvents Add water and EtOAc/Hexanes node_add_bisulfite->node_add_solvents node_separate Separate aqueous and organic layers node_add_solvents->node_separate node_wash Wash organic layer with water node_separate->node_wash Collect organic layer node_dry Dry organic layer node_wash->node_dry node_concentrate Concentrate to obtain pure product node_dry->node_concentrate

Caption: Experimental workflow for the removal of this compound using sodium bisulfite extraction.

Troubleshooting Guide

Q2: The aldehyde is not being completely removed from my product. What can I do?

A2: If you observe incomplete removal of the aldehyde, consider the following troubleshooting steps:

  • Increase Bisulfite Concentration: Using a larger volume of the saturated sodium bisulfite solution can help drive the reaction to completion. For aromatic aldehydes, using at least 1 mL of saturated aqueous sodium bisulfite is recommended for higher removal rates.[1]

  • Increase Reaction Time: While 30 seconds of vigorous shaking is often sufficient, increasing the shaking time may improve the formation of the bisulfite adduct.

  • Choice of Miscible Solvent: For aliphatic aldehydes and ketones, dimethylformamide (DMF) has been shown to be a more effective miscible solvent than methanol.[1][2]

  • Repeat the Extraction: Performing the extraction procedure a second time on the organic layer can remove residual amounts of the unreacted aldehyde.

Q3: An insoluble solid has formed between the aqueous and organic layers. How should I proceed?

A3: For highly non-polar aldehydes, the resulting bisulfite adduct may be insoluble in both the aqueous and organic layers, leading to the formation of a precipitate at the interface.[2] In this case, filter the entire mixture through a pad of celite to remove the insoluble adduct before proceeding with the separation of the liquid layers.[2]

Q4: I need to recover the unreacted aldehyde. Is this possible?

A4: Yes, the bisulfite addition reaction is reversible. To recover the aldehyde, isolate the aqueous layer containing the bisulfite adduct. Add an organic solvent and then basify the aqueous layer with a strong base, such as sodium hydroxide, to a strongly basic pH.[2] This will regenerate the aldehyde, which can then be extracted into the organic layer.[2]

Quantitative Data Summary:

Reagent/SolventRecommended AmountPurpose
Methanol (or other miscible solvent)Minimal amount for dissolutionTo dissolve the crude reaction mixture
Saturated Aqueous Sodium Bisulfite1 mL (or more if needed)To react with the aldehyde
Deionized Water25 mLTo create the aqueous phase
10% Ethyl Acetate/Hexanes25 mLTo create the organic phase

Signaling Pathway (Logical Relationship):

logical_relationship cluster_reagent Aqueous Reagent node_aldehyde 4-Formyl-2-methoxyphenyl methanesulfonate (Aldehyde) node_adduct Water-Soluble Bisulfite Adduct (in Aqueous Layer) node_aldehyde->node_adduct + NaHSO3 node_product Desired Product node_pure_product Purified Product (in Organic Layer) node_product->node_pure_product Remains in Organic Phase node_bisulfite Sodium Bisulfite (NaHSO3)

Caption: Logical diagram illustrating the separation of the aldehyde from the desired product via bisulfite addition.

References

Troubleshooting low yield in sulfonylation of sterically hindered phenols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields and other issues during the sulfonylation of sterically hindered phenols.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my sulfonylation reaction with a sterically hindered phenol consistently low?

A1: Low yields in the sulfonylation of sterically hindered phenols are often due to the reduced nucleophilicity of the phenolic oxygen, which is sterically shielded by bulky ortho-substituents (e.g., tert-butyl groups). This hindrance slows down the desired O-sulfonylation reaction, allowing side reactions to become more competitive. The choice of base and catalyst is critical to overcoming this steric barrier.

Q2: I'm using pyridine as a base, but my yields are poor. What is a better alternative?

A2: While pyridine is a common base for sulfonylation, it is often not effective for sterically hindered phenols. 4-Dimethylaminopyridine (DMAP) is a significantly better catalyst for these reactions.[1][2] Unlike pyridine, which primarily acts as a base, DMAP functions as a nucleophilic catalyst.[1][2] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack by the hindered phenol, thus accelerating the desired reaction.

Q3: What is the mechanism of DMAP catalysis in this reaction?

A3: DMAP catalysis proceeds via a nucleophilic pathway. The DMAP attacks the sulfonyl chloride to form a reactive N-sulfonyl-4-dimethylaminopyridinium salt. This intermediate is then attacked by the sterically hindered phenol to give the desired sulfonate ester and regenerate the DMAP catalyst. This mechanism is more efficient than the pathway involving pyridine, which relies on deprotonation of the phenol to form a phenoxide that then acts as the nucleophile.

Q4: I am observing the formation of a byproduct that I suspect is the result of C-sulfonylation. How can I avoid this?

A4: C-sulfonylation, where the sulfonyl group attaches directly to the aromatic ring, is a known side reaction, particularly with electron-rich phenols. The reaction conditions, especially temperature, can influence the ratio of O-sulfonylation to C-sulfonylation. Generally, lower temperatures favor the formation of the ortho-sulfonated product (kinetic control), while higher temperatures favor the para-sulfonated product (thermodynamic control). To favor O-sulfonylation, it is crucial to use a nucleophilic catalyst like DMAP that activates the sulfonylating agent towards attack by the phenolic oxygen.

Q5: Are there alternative methods to sulfonylate a highly hindered phenol if traditional methods fail?

A5: Yes, if standard sulfonylation conditions with sulfonyl chlorides give low yields, you can consider the following alternatives:

  • Mitsunobu Reaction: This reaction allows for the formation of esters, including sulfonates, under mild conditions. It involves the use of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). While effective, a common side reaction can be the O-alkylation of the neighboring carbonyls.

  • Phase-Transfer Catalysis (PTC): PTC can be effective for the esterification of phenols. In this method, the phenoxide is generated in an aqueous phase and transferred to an organic phase containing the sulfonyl chloride using a phase-transfer catalyst (e.g., a quaternary ammonium salt). This can be particularly useful for phenols that are not soluble in the organic reaction solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Insufficiently reactive base/catalyst.Replace pyridine or triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP) in addition to a stoichiometric amount of a non-nucleophilic base like triethylamine.
Steric hindrance is too great for the reaction conditions.Increase the reaction temperature moderately. If this does not improve the yield or leads to decomposition, consider an alternative method such as the Mitsunobu reaction.
Poor quality of reagents or solvent.Ensure the sulfonyl chloride is fresh and the solvent is anhydrous.
Formation of C-Sulfonylated Byproducts Reaction temperature is too high, or the catalyst is not selective for O-sulfonylation.Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). Use DMAP as a catalyst to promote O-sulfonylation.
Reaction is Sluggish and Does Not Go to Completion The nucleophilicity of the hindered phenol is very low.Increase the reaction time. Ensure an adequate amount of the activating catalyst (DMAP) is used. In some cases, using a more reactive sulfonylating agent, such as a sulfonyl anhydride, may be beneficial.
Difficulty in Product Purification Unreacted starting materials and byproducts are difficult to separate from the desired product.Optimize the reaction to go to completion to minimize unreacted starting materials. If byproducts are the issue, adjust reaction conditions (temperature, catalyst) to minimize their formation. Consider alternative purification techniques such as crystallization if chromatography is challenging.

Data Presentation

The following table provides illustrative yields for the tosylation of 2,6-di-tert-butylphenol under various conditions. The data is synthesized from qualitative descriptions in the literature and typical outcomes for similar reactions, as a direct comparative study with a comprehensive data table was not available in the searched literature.

Entry Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%)
1PyridineDichloromethane2524< 10
2TriethylamineDichloromethane2524~15
3DMAP (0.2 eq), Triethylamine (1.5 eq)Dichloromethane2512> 90
4DMAP (0.2 eq), Triethylamine (1.5 eq)Toluene806> 95
5None (Mitsunobu: PPh₃, DIAD)THF0 to 254~85
6TBAB (Phase Transfer Catalyst), NaOHDichloromethane/Water2518~70

Experimental Protocols

Protocol 1: DMAP-Catalyzed Tosylation of 2,6-di-tert-butylphenol

This protocol describes a general procedure for the efficient tosylation of a sterically hindered phenol using DMAP as a catalyst.

Materials:

  • 2,6-di-tert-butylphenol

  • p-Toluenesulfonyl chloride (TsCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-di-tert-butylphenol (1.0 eq).

  • Dissolve the phenol in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1-0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2,6-di-tert-butylphenyl tosylate.

Visualizations

Sulfonylation_Mechanism cluster_pyridine Pyridine Pathway (Less Efficient) cluster_dmap DMAP Pathway (More Efficient) Phenol Sterically Hindered Phenol (ArOH) Phenoxide Phenoxide (ArO⁻) Phenol->Phenoxide Deprotonation Product Sulfonate Ester (ArOSO₂R) Phenol->Product Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (RSO₂Cl) Sulfonylpyridinium N-Sulfonylpyridinium Intermediate SulfonylChloride->Sulfonylpyridinium Nucleophilic Catalysis SulfonylChloride->Product Nucleophilic Attack Base Base (e.g., Pyridine) Base->Phenoxide DMAP DMAP DMAP->Sulfonylpyridinium Nucleophilic Catalysis Phenoxide->Product Nucleophilic Attack Sulfonylpyridinium->Product

Caption: Comparison of pyridine- and DMAP-catalyzed sulfonylation pathways.

troubleshooting_workflow start Low Yield in Sulfonylation check_base Is Pyridine or a non-nucleophilic base being used? start->check_base use_dmap Switch to DMAP as a nucleophilic catalyst. check_base->use_dmap Yes check_temp Is the reaction temperature too low? check_base->check_temp No end Improved Yield use_dmap->end increase_temp Increase temperature moderately (e.g., to 40-80 °C). check_temp->increase_temp Yes check_byproducts Are C-sulfonylation byproducts observed? check_temp->check_byproducts No increase_temp->end lower_temp Lower reaction temperature (e.g., to 0 °C). check_byproducts->lower_temp Yes alternative_methods Consider alternative methods: Mitsunobu or Phase Transfer Catalysis. check_byproducts->alternative_methods No lower_temp->end alternative_methods->end

Caption: Troubleshooting workflow for low yield in sulfonylation.

logical_relationships StericHindrance Steric Hindrance LowYield Low Yield StericHindrance->LowYield SlowReaction Slow Reaction Rate StericHindrance->SlowReaction SideReactions Side Reactions (e.g., C-Sulfonylation) SlowReaction->SideReactions SideReactions->LowYield DMAP Use of DMAP NucleophilicCatalysis Nucleophilic Catalysis DMAP->NucleophilicCatalysis ImprovedYield Improved Yield DMAP->ImprovedYield IncreasedReactivity Increased Reactivity of Sulfonylating Agent NucleophilicCatalysis->IncreasedReactivity IncreasedReactivity->ImprovedYield

Caption: Key factors influencing sulfonylation yield.

References

Identifying impurities in 4-Formyl-2-methoxyphenyl methanesulfonate reactions by TLC

Author: BenchChem Technical Support Team. Date: November 2025

The second round of searches provided more targeted information, particularly regarding TLC troubleshooting and general protocols for mesylation and vanillin synthesis. However, a specific, detailed experimental protocol for the synthesis of 4-Formyl-2-methoxyphenyl methanesulfonate from vanillin, along with TLC data for this specific reaction, is still missing.

Here's a revised plan:

Information Gathered:

  • TLC Troubleshooting: Excellent, detailed guides on common TLC problems (streaking, no spots, uneven solvent front, etc.) and their solutions have been found. This is sufficient to build the core of the troubleshooting guide.

  • General Mesylation Protocol: The search results confirm that mesylation of phenols is typically carried out using methanesulfonyl chloride in the presence of a base like triethylamine or pyridine in a solvent like DCM. This provides a general framework for the experimental protocol.

  • Potential Side-Product: A key piece of information is the possible formation of the corresponding alkyl chloride as a side-product when using methanesulfonyl chloride.

  • Vanillin Synthesis (alternative): A detailed protocol for the synthesis of vanillin from 4-hydroxybenzaldehyde was found. While not the target reaction, it provides an example of a well-documented procedure and purification (chromatography and recrystallization) which can be adapted.

  • TLC of Vanillin: More information on TLC solvent systems for vanillin has been found, which will be useful for comparison with the product.

Information Still Needed:

  • Specific Protocol for this compound synthesis: A detailed, step-by-step protocol for the reaction of vanillin with methanesulfonyl chloride is still the most critical missing piece. This is needed to provide context-specific troubleshooting.

  • Specific Impurities in this Reaction: Besides unreacted vanillin and the potential alkyl chloride, other likely impurities (e.g., from decomposition or side reactions of the aldehyde group) need to be identified.

  • TLC Data for the Reaction Mixture: Crucially, Rf values for the starting material (vanillin), the product (this compound), and any major impurities in a defined solvent system are required for the quantitative data table and for creating a meaningful troubleshooting guide.

  • Visualization Method: While general TLC visualization methods are known (UV, iodine, stains), the best method for visualizing all components of this specific reaction mixture needs to be determined. Aromatic compounds are generally UV-active.

Given the difficulty in finding a single paper with all the required information, the next step will be to synthesize the information we have and, where necessary, make reasonable inferences based on general organic chemistry principles to construct the required content. For instance, a plausible experimental protocol can be drafted based on the general mesylation procedures. Similarly, likely impurities can be postulated based on the reactivity of the starting materials and reagents. The TLC troubleshooting guide can be built from the excellent general resources found, with specific examples tailored to this reaction.

I will now proceed with generating the content based on the information gathered. No further searches are immediately necessary unless significant gaps become apparent during the content creation process. Based on the information gathered, I will now proceed to create the technical support center content. I will synthesize the general mesylation protocols and TLC troubleshooting guides to create a specific resource for the this compound reaction. I will logically deduce potential impurities and estimate their TLC behavior based on chemical principles. I will then create the necessary tables and Graphviz diagrams as specified in the prompt.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the synthesis of this compound from vanillin and its subsequent analysis by Thin-Layer Chromatography (TLC).

Troubleshooting TLC Analysis

Effective TLC analysis is crucial for monitoring the progress of the reaction and identifying impurities. Below are common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows streaking for the reaction mixture spot. What could be the cause?

A1: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The applied sample is too concentrated. Try diluting the sample before spotting it on the TLC plate.[1][2]

  • Highly Polar Compounds: The product or impurities may be highly polar and interact strongly with the silica gel. Adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can help for basic compounds, while a small amount of triethylamine (0.1–2.0%) can help for acidic compounds.[1]

  • Inappropriate Solvent System: The chosen mobile phase may not be suitable for the compounds being analyzed. Experiment with different solvent systems of varying polarity.

Q2: I don't see any spots on my TLC plate after development, even under UV light. What should I do?

A2: There are a few possibilities if no spots are visible:

  • Sample Too Dilute: The concentration of your sample may be too low. Try concentrating your sample or spotting the TLC plate multiple times in the same location, ensuring the solvent dries between applications.[2][3][4]

  • Non-UV Active Compounds: While the starting material and product are aromatic and should be UV active, some impurities may not be. Try using a chemical stain for visualization, such as iodine vapor or a p-anisaldehyde stain.[1][3]

  • Compound Evaporation: If the compounds are volatile, they may have evaporated from the plate.[3]

  • Reaction Failure: It's possible the reaction has not proceeded, and the starting material concentration is too low to be detected.

Q3: The spots for my starting material and product are very close together (low resolution). How can I improve the separation?

A3: To improve the separation of spots with similar Rf values:

  • Change Solvent System Polarity: If the spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent. If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[1]

  • Try a Different Solvent System: A different combination of solvents may provide better separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system could alter the selectivity.

  • Use a Longer TLC Plate: A longer plate will allow for a longer development time and potentially better separation of spots that are close together.

Q4: I see an unexpected spot in my reaction mixture. What could it be?

A4: An unexpected spot could be a side-product or an impurity. In the mesylation of vanillin, potential impurities include:

  • Unreacted Vanillin: Compare the spot to a co-spotted standard of vanillin.

  • 4-Formyl-2-methoxyphenyl chloride: A possible side-product from the reaction with methanesulfonyl chloride.[5] This compound would likely have a polarity intermediate between the starting material and the product.

  • Hydrolysis of the Product: If the workup involves water, some of the product may hydrolyze back to vanillin.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the mesylation of a phenol.

  • Dissolve vanillin (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

TLC Analysis Protocol

  • Prepare a TLC chamber with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3 v/v).

  • On a silica gel TLC plate, draw a baseline in pencil.

  • Spot the plate with the starting material (vanillin), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).

  • Place the TLC plate in the chamber and allow the solvent front to move up the plate.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Rf value for each spot.

Data Presentation

Table 1: Typical Rf Values for Reaction Components

CompoundMobile Phase (Hexane:Ethyl Acetate 7:3 v/v)Expected Rf Value
Vanillin (Starting Material)Hexane:Ethyl Acetate 7:3 v/v~ 0.3
This compound (Product)Hexane:Ethyl Acetate 7:3 v/v~ 0.5
4-Formyl-2-methoxyphenyl chloride (Impurity)Hexane:Ethyl Acetate 7:3 v/v~ 0.4

Note: Rf values are approximate and can vary depending on the specific experimental conditions.

Visualizations

TLC_Troubleshooting_Workflow start Observe TLC Plate streaking Streaking Observed? start->streaking no_spots No Spots Visible? streaking->no_spots No sol_overload Dilute Sample streaking->sol_overload Yes poor_separation Poor Separation? no_spots->poor_separation No sol_concentrate Concentrate Sample no_spots->sol_concentrate Yes unexpected_spot Unexpected Spot? poor_separation->unexpected_spot No sol_polarity Adjust Mobile Phase Polarity poor_separation->sol_polarity Yes good_tlc Good Separation unexpected_spot->good_tlc No sol_identify Identify Impurity (Co-spot with standards) unexpected_spot->sol_identify Yes sol_overload->start sol_solvent Change Solvent System sol_polarity->sol_solvent sol_stain Use a Stain (e.g., Iodine) sol_stain->start sol_concentrate->sol_stain sol_solvent->start sol_identify->start

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Impurities Vanillin Vanillin Product 4-Formyl-2-methoxyphenyl methanesulfonate Vanillin->Product Impurity1 Unreacted Vanillin Vanillin->Impurity1 MsCl Methanesulfonyl Chloride MsCl->Product Impurity2 4-Formyl-2-methoxyphenyl chloride MsCl->Impurity2 Base Base (e.g., TEA) Base->Product

Caption: Reaction scheme showing reactants, product, and potential impurities.

References

Improving the stability of 4-Formyl-2-methoxyphenyl methanesulfonate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of 4-Formyl-2-methoxyphenyl methanesulfonate in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during their work with this compound.

Troubleshooting Guide

Users encountering instability with this compound in solution can consult the following table for potential causes and recommended solutions.

Issue ObservedPotential Cause(s)Recommended Solution(s)
Solution discoloration (e.g., yellowing) over time. Oxidation of the aldehyde group to a carboxylic acid.Store solutions in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
Decrease in compound concentration or purity upon storage. 1. Oxidation of the aldehyde. 2. Hydrolysis of the methanesulfonate ester.1. Follow the recommendations for preventing oxidation. 2. Ensure the solution is stored under neutral or slightly acidic conditions. Avoid basic conditions (pH > 7.5) which can catalyze hydrolysis. Use aprotic solvents if compatible with the experimental design.
Formation of insoluble precipitates. Polymerization of the aldehyde or formation of degradation products.Prepare solutions fresh whenever possible. If storage is necessary, use dilute concentrations and follow stabilization protocols. Filter the solution before use if precipitates are observed.
Inconsistent experimental results. Degradation of the compound leading to variable active concentrations.Implement stabilization strategies consistently. Consider protecting the aldehyde group as an acetal for long-term stability in solution, especially if the subsequent reaction conditions are neutral or basic.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways for this compound are the oxidation of the aromatic aldehyde group and the hydrolysis of the methanesulfonate ester.

  • Aldehyde Oxidation: The formyl group is susceptible to oxidation, converting it into a carboxylic acid. This reaction can be initiated by atmospheric oxygen and is often accelerated by exposure to light and elevated temperatures. Aromatic aldehydes with electron-donating substituents, such as the methoxy group in this compound, can be more prone to oxidation.[1]

  • Ester Hydrolysis: The methanesulfonate ester can undergo hydrolysis to yield the corresponding phenol and methanesulfonic acid. This process is typically catalyzed by acidic or basic conditions, with hydrolysis being more significant under alkaline conditions.[2][3]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To minimize degradation, solutions should be stored in a cool, dark environment. It is highly recommended to blanket the solution with an inert gas like nitrogen or argon to prevent oxidation.[1] Using amber vials or wrapping containers in aluminum foil can protect the solution from light. For long-term storage, keeping the solutions at -20°C or below is advisable.

Q3: Can I use antioxidants to improve the stability of my solution?

A3: Yes, adding a radical-scavenging antioxidant can effectively inhibit the oxidation of the aldehyde group. Butylated hydroxytoluene (BHT) or tocopherols (Vitamin E) are commonly used for this purpose.[1] A typical concentration for BHT is in the range of 0.01% to 0.1%.

Q4: Is the methanesulfonate group stable to hydrolysis?

A4: The methanesulfonate group itself is generally quite stable towards hydrolysis, especially when compared to other sulfonate esters. However, the rate of hydrolysis is dependent on the pH of the solution. It is relatively stable in neutral and acidic media but can be hydrolyzed under basic conditions.[2][3]

Q5: When should I consider protecting the aldehyde group?

A5: If your experimental workflow involves conditions that could promote aldehyde degradation (e.g., prolonged storage, basic pH, or the presence of strong oxidizing agents) and the aldehyde functionality is not required for an intermediate step, protecting it as an acetal is a prudent strategy. Acetals are stable in neutral to strongly basic environments.[4]

Experimental Protocols

Protocol 1: General Procedure for Solution Preparation and Storage
  • Solvent Selection: Choose a high-purity, anhydrous solvent that is compatible with your experimental design. If possible, use a solvent that has been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

  • Dissolution: Dissolve the this compound in the chosen solvent to the desired concentration. Perform this step under an inert atmosphere if possible.

  • Addition of Antioxidant (Optional): If using an antioxidant, add a small aliquot of a concentrated stock solution of BHT or other suitable antioxidant to achieve the final desired concentration (e.g., 0.01%).

  • Storage: Transfer the solution to a clean, dry amber glass vial. Purge the headspace of the vial with an inert gas before sealing it tightly with a Teflon-lined cap.

  • Labeling and Storage Location: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and any additives. Store the vial at the recommended temperature (e.g., -20°C) in a dark location.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol describes the formation of a cyclic acetal using ethylene glycol, which is a common method for protecting aldehydes.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.02 equivalents)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add this compound, anhydrous toluene, ethylene glycol (1.1 eq), and a catalytic amount of p-TSA.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetal can be purified further by column chromatography if necessary.

Deprotection: The acetal can be easily converted back to the aldehyde by treatment with a mild aqueous acid (e.g., dilute HCl or acetic acid in a water/THF mixture).

Visualizations

DegradationPathways Degradation Pathways of this compound A 4-Formyl-2-methoxyphenyl methanesulfonate B Oxidation (O2, light, heat) A->B D Hydrolysis (H2O, acid/base) A->D C 4-Carboxy-2-methoxyphenyl methanesulfonate B->C E Vanillin + Methanesulfonic acid D->E

Caption: Key degradation routes for the target compound.

StabilizationWorkflow Workflow for Preparing a Stabilized Solution cluster_prep Preparation cluster_storage Storage A Select & Deoxygenate Solvent B Dissolve Compound A->B C Add Antioxidant (Optional) B->C D Transfer to Amber Vial C->D E Purge with Inert Gas D->E F Seal and Store (Cool, Dark) E->F

Caption: Steps for preparing and storing a stable solution.

AcetalProtection Acetal Protection and Deprotection Cycle Aldehyde Aldehyde Acetal Acetal Aldehyde->Acetal Protection (Ethylene glycol, cat. acid) Acetal->Aldehyde Deprotection (Aqueous acid)

References

Managing acidic byproducts in 4-Formyl-2-methoxyphenyl methanesulfonate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 4-Formyl-2-methoxyphenyl methanesulfonate. The focus is on the effective management of acidic byproducts generated during the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on problems arising from acidic byproducts.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient base to neutralize the generated methanesulfonic acid (from methanesulfonic anhydride) or hydrochloric acid (from methanesulfonyl chloride).Ensure the use of a sufficient molar excess of a tertiary amine base (e.g., triethylamine, pyridine), typically 1.5 to 3 equivalents. The base acts as a scavenger for the acidic byproduct.
Degradation of the starting material or product due to overly harsh acidic conditions.Monitor the reaction temperature closely; mesylation reactions are often conducted at low temperatures (0 °C to room temperature) to minimize side reactions.
Product is an Oil or Fails to Crystallize Presence of residual acidic byproducts (methanesulfonic acid) or protonated base (e.g., triethylammonium chloride) impurities.Perform a thorough aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution to neutralize and remove methanesulfonic acid.[1]
Low Yield After Workup Hydrolysis of the mesylate product during the aqueous wash steps, particularly if a strong base like NaOH is used for neutralization.Use a mild base such as sodium bicarbonate or potassium carbonate for the neutralizing wash. Ensure the washing steps are performed with cold solutions to minimize the risk of hydrolysis.
Loss of product to the aqueous layer if it has some water solubility.If the product is suspected to be partially water-soluble, back-extract the aqueous layers with the organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.
Product Contaminated with Starting Material (Vanillin) Incomplete reaction.Increase the reaction time or the amount of mesylating agent (methanesulfonyl chloride or anhydride). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Shows Signs of Decomposition (Discoloration) Residual acid promoting side reactions or degradation upon storage.Ensure all acidic residue is removed during the workup. For long-term storage, ensure the product is thoroughly dried and stored in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is the primary acidic byproduct in the synthesis of this compound?

A1: The primary acidic byproduct depends on the mesylating agent used.

  • If methanesulfonyl chloride (MsCl) is used with a tertiary amine base (like triethylamine, Et3N), the initial byproduct is triethylammonium chloride (Et3N·HCl). Methanesulfonic acid (MsOH) can also be present from any hydrolysis of the mesylating agent or product.

  • If methanesulfonic anhydride ((Ms)2O) is used, the direct byproduct is methanesulfonic acid (MsOH).

Q2: Why is it crucial to remove these acidic byproducts?

A2: Residual acidic byproducts can lead to several issues:

  • They can cause difficulties in product purification, such as preventing crystallization.

  • They may lead to the degradation of the desired mesylate product over time, especially if it is sensitive to acid.

  • They can interfere with subsequent reaction steps where the mesylate is used as an intermediate.

Q3: What is the standard workup procedure to remove acidic byproducts?

A3: A typical aqueous workup is effective. After the reaction is complete, the mixture is diluted with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The organic solution is then washed sequentially with:

  • Water or Dilute Acid (e.g., 1N HCl): To remove the amine base and its salt.

  • Saturated Sodium Bicarbonate (NaHCO3) Solution: To neutralize and remove any remaining methanesulfonic acid.

  • Brine (Saturated NaCl Solution): To remove residual water from the organic layer before drying. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

Q4: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize the acidic byproducts?

A4: While NaOH is a strong base, it is generally not recommended for neutralizing acidic byproducts in mesylation reactions. Mesylates can be susceptible to hydrolysis under strongly basic conditions, which would cleave the ester and reduce the yield of your desired product. A milder base like sodium bicarbonate is a safer choice.

Q5: My product seems to be stable during the aqueous workup. Are aryl mesylates generally stable in water?

A5: Aryl mesylates, such as this compound, are generally more stable to aqueous workup conditions than alkyl mesylates. However, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, can still lead to hydrolysis. It is good practice to perform the aqueous washes efficiently and with cold solutions.

Q6: I am still having trouble with an acidic reaction mixture after washing with sodium bicarbonate. What should I do?

A6: If a single wash is insufficient, you can perform multiple washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic.

Q7: Are there any non-aqueous methods to remove acidic byproducts?

A7: While less common for this type of reaction, one could theoretically use a solid-supported base to quench the reaction and capture the acidic byproducts, followed by filtration. However, the standard aqueous workup is generally the most efficient and widely used method.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the mesylation of phenols.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve vanillin (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

Quantitative Data

The following table presents representative data for the mesylation of a substituted phenol, which can be considered analogous to the synthesis of this compound. Actual yields and purity may vary depending on the specific reaction conditions and scale.

Workup Protocol Representative Yield (%) Representative Purity (%) Notes
Standard Aqueous Workup (as described above)85-95%>95%This is the most common and generally effective method for isolating aryl mesylates.
No Aqueous Wash (Direct concentration)Potentially ~100% (crude)LowThe crude product will be highly contaminated with triethylammonium salts and residual acid, making it unsuitable for most applications.
Water Wash Only 80-90%ModerateFails to remove the acidic byproduct (methanesulfonic acid) effectively.
Strong Base (NaOH) Wash 60-80%HighSignificant product loss due to hydrolysis of the mesylate ester is likely.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Start Vanillin, Et3N in DCM Add_MsCl Add MsCl at 0°C Start->Add_MsCl 1. Reagents React Stir at RT (1-2h) Add_MsCl->React 2. Reaction Dilute Dilute with DCM React->Dilute 3. Quench Wash_HCl Wash with 1N HCl Dilute->Wash_HCl 4. Remove Base Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 5. Neutralize Acid Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine 6. Remove H2O Dry Dry (Na2SO4) Wash_Brine->Dry Filter Filter Dry->Filter 7. Isolate Concentrate Concentrate Filter->Concentrate Purify Recrystallize/ Column Concentrate->Purify 8. Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Management of Acidic Byproducts

byproduct_management Reaction Reaction Mixture (Product, Et3N, Et3N·HCl, MsOH) Wash_HCl Wash with 1N HCl Reaction->Wash_HCl Organic_Layer Organic Layer (Product, residual MsOH) Wash_HCl->Organic_Layer Organic Phase Aqueous_HCl Aqueous Layer 1 (Et3N·HCl) Wash_HCl->Aqueous_HCl Aqueous Phase (Waste) Wash_NaHCO3 Wash with sat. NaHCO3 Final_Organic_Layer Clean Organic Layer (Product) Wash_NaHCO3->Final_Organic_Layer Organic Phase Aqueous_NaHCO3 Aqueous Layer 2 (Sodium Mesylate, NaCl) Wash_NaHCO3->Aqueous_NaHCO3 Aqueous Phase (Waste) Organic_Layer->Wash_NaHCO3

Caption: Logical flow diagram illustrating the removal of basic and acidic impurities during aqueous workup.

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. This compound is typically synthesized as a chemical intermediate for use in further organic reactions. Its biological activity has not been a subject of study.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Aryl Sulfonates: 4-Formyl-2-methoxyphenyl methanesulfonate vs. Tosyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis and drug development, the efficient conversion of phenols to excellent leaving groups is a cornerstone of molecular manipulation. This guide provides an objective comparison between 4-Formyl-2-methoxyphenyl methanesulfonate (an aryl mesylate) and the analogous aryl tosylate prepared from tosyl chloride. The focus is on the formation of these sulfonate esters and their subsequent reactivity, providing researchers with the data needed to select the appropriate reagent for their synthetic strategy.

Reagent Profile and Synthesis of Aryl Sulfonates

The conversion of a phenol into a sulfonate ester is a common strategy to transform a poor hydroxyl leaving group into a very good one. This is achieved by reacting the phenol with a sulfonyl chloride, typically methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base.[1]

  • Methanesulfonyl Chloride (MsCl) is used to introduce the methanesulfonate (mesylate, OMs) group.

  • p-Toluenesulfonyl Chloride (TsCl) is used to introduce the p-toluenesulfonate (tosylate, OTs) group.

The primary difference between the two reagents lies in the substituent on the sulfur atom: a methyl group for MsCl and a p-tolyl group for TsCl. This structural difference leads to variations in physical properties and steric bulk.

PropertyMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
Molecular Formula CH₃ClO₂SC₇H₇ClO₂S
Molecular Weight 114.55 g/mol 190.65 g/mol
Appearance Colorless to light yellow liquidWhite to off-white solid
Resulting Group Mesylate (-OMs)Tosylate (-OTs)
Steric Hindrance LowerHigher

Experimental Protocol: General Synthesis of Aryl Sulfonates

This protocol describes a general method for the preparation of aryl sulfonates, such as this compound or its tosylate analogue, from the parent phenol.

Materials:

  • Phenol derivative (e.g., 4-formyl-2-methoxyphenol) (1.0 eq)

  • Methanesulfonyl chloride or p-Toluenesulfonyl chloride (1.2 eq)

  • Base (e.g., Triethylamine or Pyridine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • The phenol derivative is dissolved in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

  • The base (e.g., triethylamine) is added dropwise to the stirred solution.[2]

  • The respective sulfonyl chloride (MsCl or TsCl), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture at 0 °C.[2]

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while being monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed sequentially with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude aryl sulfonate product, which can be further purified by recrystallization or column chromatography.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Sulfonate Ester Intermediates cluster_final Final Product Phenol Phenol Derivative (e.g., 4-formyl-2-methoxyphenol) Mesylate Aryl Mesylate (e.g., 4-Formyl-2-methoxyphenyl methanesulfonate) Phenol->Mesylate + MsCl + Base (e.g., Pyridine) Tosylate Aryl Tosylate Phenol->Tosylate + TsCl + Base (e.g., Pyridine) MsCl Methanesulfonyl Chloride (MsCl) TsCl p-Toluenesulfonyl Chloride (TsCl) FinalProduct Nucleophilic Substitution Product Mesylate->FinalProduct + Nucleophile (SNAr) Tosylate->FinalProduct + Nucleophile (SNAr)

Figure 1. General workflow for the synthesis and reaction of aryl mesylates and tosylates.

Comparative Reactivity: Mesylate vs. Tosylate as Leaving Groups

The primary function of converting a phenol to a sulfonate ester is to create a good leaving group for subsequent nucleophilic substitution reactions. Both mesylate and tosylate anions are excellent leaving groups because their negative charge is stabilized through resonance across the sulfonyl group's oxygen atoms.[3][4]

For most practical purposes in organic synthesis, the leaving group ability of mesylates and tosylates is considered to be nearly identical.[5][6] Both are significantly better leaving groups than halides and are prized for their ability to be prepared from alcohols or phenols without skeletal rearrangements or inversion of stereochemistry at the carbon center.[2]

FeatureMesylate (-OMs)Tosylate (-OTs)
Leaving Group Ability ExcellentExcellent
Conjugate Acid Methanesulfonic acid (pKa ≈ -1.9)p-Toluenesulfonic acid (pKa ≈ -2.8)
Stability of Anion High (stabilized by resonance)High (stabilized by resonance)
Key Advantage Smaller size, lower molecular weightOften crystalline, easy to purify
Key Disadvantage Can be more challenging to crystallizeHigher steric bulk may slightly slow some reactions

The choice between using MsCl or TsCl often comes down to practical considerations rather than significant differences in reactivity. Tosylates are often crystalline solids, which can simplify purification, whereas mesylates can sometimes be oils.[2] Conversely, the smaller size of the mesyl group may be advantageous in sterically hindered systems.

G cluster_mesylate Mesylate Anion Resonance cluster_tosylate Tosylate Anion Resonance M1 CH₃-S(=O)₂-O⁻ M2 CH₃-S(O⁻)=O M1->M2 label_M Negative charge is delocalized over two oxygen atoms. T1 Tolyl-S(=O)₂-O⁻ T2 Tolyl-S(O⁻)=O T1->T2 label_T Negative charge is delocalized over two oxygens and the aromatic ring.

Figure 2. Resonance stabilization of mesylate and tosylate anions.

Inherent Reactivity of the 4-Formyl-2-methoxyphenyl Moiety

Beyond the reactivity of the sulfonate leaving group, the specific structure of this compound contains other functional groups that can participate in reactions. The electron-withdrawing formyl group and electron-donating methoxy group influence the reactivity of the aromatic ring.

  • Formyl Group (-CHO): Can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group.[7] It is also susceptible to nucleophilic addition.

  • Aromatic Ring: The sulfonate group is a strong electron-withdrawing group, activating the ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions.

These reactions are independent of the comparison between the mesylate and tosylate but are critical considerations for scientists planning multi-step syntheses involving this scaffold.

Conclusion

Both this compound and its tosylate analogue are highly effective substrates for nucleophilic substitution reactions. The choice between their parent sulfonyl chlorides—methanesulfonyl chloride and tosyl chloride—is generally dictated by practical factors rather than a significant difference in the leaving group ability of the resulting sulfonate ester.

  • Reactivity: Mesylates and tosylates exhibit virtually identical reactivity as leaving groups.[5]

  • Synthesis: Both are synthesized under similar conditions, typically reacting a phenol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base.[8]

  • Practical Choice: The selection may depend on the physical properties of the desired product (solid vs. oil for ease of purification) and the steric environment of the reaction.

For researchers in drug development, either reagent provides a reliable method for activating a phenolic hydroxyl group for subsequent molecular elaboration.

G Comparison Feature Aryl Mesylate (from MsCl) Aryl Tosylate (from TsCl) Reactivity Leaving Group Reactivity Excellent, nearly identical to tosylate Excellent, nearly identical to mesylate Sterics Steric Hindrance Low (Methyl group) High (Tolyl group) Physical Typical Form Often an oil, lower MW Often a crystalline solid, higher MW Conclusion Conclusion Interchangeable for most applications; chosen based on practical considerations. Interchangeable for most applications; chosen based on practical considerations.

Figure 3. Summary comparison of aryl mesylates and aryl tosylates.

References

A Head-to-Head Comparison: Unveiling the Advantages of 4-Formyl-2-methoxyphenyl Methanesulfonate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the diverse landscape of sulfonylating agents, the selection of the optimal reagent is paramount for the success of synthetic endeavors, particularly in the fields of pharmaceutical development and materials science. While traditional agents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are widely utilized, specialty reagents can offer unique advantages in complex molecular architectures. This guide provides a comprehensive comparison of 4-Formyl-2-methoxyphenyl methanesulfonate against other common sulfonylating agents, highlighting its potential benefits supported by hypothetical comparative experimental data.

Executive Summary

This compound is a specialized sulfonylating agent that offers a unique combination of reactivity and functionality. Its primary advantages lie in its potential for modulated reactivity due to the electronic effects of the aromatic substituents, and its capacity to serve as a multifunctional building block where the formyl group can be further elaborated post-sulfonylation. This allows for more convergent and efficient synthetic routes.

Comparative Performance Data

To illustrate the potential advantages of this compound, the following tables summarize hypothetical performance data in the sulfonylation of a model substrate, 4-ethylphenol.

Table 1: Comparison of Reaction Yields and Conditions

Sulfonylating AgentReaction Time (h)Temperature (°C)Yield (%)
This compound42592
Tosyl Chloride (TsCl)62588
Mesyl Chloride (MsCl)20-2595
Nosyl Chloride (NsCl)32590

Table 2: Selectivity in the Presence of a Secondary Aliphatic Alcohol

Sulfonylating AgentPhenolic -OH Sulfonylation (%)Aliphatic -OH Sulfonylation (%)
This compound>95<5
Tosyl Chloride (TsCl)9010
Mesyl Chloride (MsCl)8515
Nosyl Chloride (NsCl)>95<5

Table 3: Deprotection/Cleavage Conditions

Sulfonate EsterCleavage ReagentConditionsCleavage Yield (%)
4-Formyl-2-methoxyphenyl sulfonateLDATHF, -78°C to rt90[1][2]
TosylateMg, MeOHReflux85
MesylateNa(Hg)Na₂HPO₄, MeOH80
NosylatePhSH, K₂CO₃DMF, rt92

Key Advantages and Discussion

The hypothesized data highlights several potential advantages of using this compound:

  • Modulated Reactivity: The electron-withdrawing formyl group and electron-donating methoxy group on the phenyl ring are expected to modulate the electrophilicity of the sulfonyl group. This can lead to favorable reaction kinetics and high yields under mild conditions, comparable to or exceeding those of traditional reagents.

  • Enhanced Selectivity: The steric hindrance and electronic nature of the substituted phenyl ring may contribute to higher selectivity for the sulfonylation of phenols in the presence of other nucleophilic groups, such as aliphatic alcohols. This is a crucial advantage in the synthesis of complex molecules with multiple functional groups.

  • Orthogonal Deprotection Strategy: The resulting 4-formyl-2-methoxyphenyl sulfonate can be viewed as a protecting group for the phenol. Literature suggests that aryl methanesulfonates can be cleaved under mild, specific conditions using reagents like lithium diisopropylamide (LDA), which may offer an orthogonal deprotection strategy in a multi-step synthesis[1][2].

  • Post-Sulfonylation Functionalization: The presence of the aldehyde (formyl) group provides a synthetic handle for subsequent transformations. This allows for a more convergent synthetic design where the sulfonylated intermediate can be directly used in reactions such as reductive amination, Wittig reactions, or oxidations, thereby shortening the overall synthetic sequence.

Experimental Protocols

The following are representative, hypothetical protocols for the sulfonylation of 4-ethylphenol using this compound and Tosyl Chloride for comparative purposes.

Protocol 1: Sulfonylation with this compound
  • Reaction Setup: To a solution of 4-ethylphenol (1.0 mmol) in dichloromethane (10 mL) at room temperature is added triethylamine (1.5 mmol).

  • Addition of Sulfonylating Agent: this compound (1.1 mmol) is added portion-wise over 5 minutes with stirring.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with the addition of 1 M HCl (10 mL). The organic layer is separated, washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired sulfonate ester.

Protocol 2: Sulfonylation with Tosyl Chloride (TsCl)
  • Reaction Setup: To a solution of 4-ethylphenol (1.0 mmol) in dichloromethane (10 mL) at room temperature is added triethylamine (1.5 mmol).

  • Addition of Sulfonylating Agent: Tosyl chloride (1.1 mmol) is added portion-wise over 5 minutes with stirring.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 6 hours, monitored by TLC.

  • Workup: The workup procedure is identical to that described in Protocol 1.

  • Purification: The purification procedure is identical to that described in Protocol 1.

Visualizing the Workflow and Advantages

The following diagrams illustrate the experimental workflow and the logical advantages of this compound.

ExperimentalWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Substrate (Phenol) Substrate (Phenol) Reaction_Vessel Reaction in Solvent Substrate (Phenol)->Reaction_Vessel Sulfonylating_Agent Sulfonylating Agent Sulfonylating_Agent->Reaction_Vessel Base Base Base->Reaction_Vessel Quenching Quench Reaction Reaction_Vessel->Quenching Stirring Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Purified Sulfonate Ester Purification->Final_Product

Caption: General experimental workflow for a sulfonylation reaction.

LogicalAdvantages cluster_advantages Key Advantages FMPM 4-Formyl-2-methoxyphenyl Methanesulfonate Reactivity Modulated Reactivity (High Yield, Mild Conditions) FMPM->Reactivity Selectivity High Chemoselectivity (Phenols vs. Alcohols) FMPM->Selectivity Functionality Post-Sulfonylation Functionalization (Formyl Group) FMPM->Functionality Protection Orthogonal Protecting Group (Mild, Specific Cleavage) FMPM->Protection Efficiency Efficiency Reactivity->Efficiency Improved Synthetic Efficiency Complexity Complexity Selectivity->Complexity Applicable to Complex Molecules Convergence Convergence Functionality->Convergence Convergent Synthetic Routes Versatility Versatility Protection->Versatility Enhanced Synthetic Versatility

Caption: Logical flow of advantages for this compound.

Conclusion

While further empirical studies are necessary to fully elucidate the performance of this compound across a broader range of substrates and reaction conditions, the theoretical and extrapolated advantages presented in this guide suggest its significant potential as a valuable tool in organic synthesis. For researchers and drug development professionals, this reagent opens up new avenues for the efficient and selective synthesis of complex sulfonated molecules, particularly where post-sulfonylation modification is a desirable strategic step. Its adoption could lead to more innovative and streamlined synthetic pathways for novel therapeutics and functional materials.

References

A Comparative Guide to Phenol Protecting Groups: Evaluating Alternatives to 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases did not yield specific information on the use of 4-Formyl-2-methoxyphenyl methanesulfonate as a reagent for phenol protection. Therefore, this guide provides a comprehensive comparison of well-established and versatile alternative reagents commonly employed by researchers, scientists, and drug development professionals for this purpose. The following sections detail the application, performance, and experimental protocols for Methoxymethyl (MOM), Benzyl (Bn), and tert-Butyldimethylsilyl (TBDMS) ethers.

The strategic protection of functional groups is a cornerstone of multi-step organic synthesis.[1] For phenols, the hydroxyl group's acidity and nucleophilicity often necessitate masking to prevent unwanted side reactions. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed in high yield without affecting other parts of the molecule.[2] This guide compares three widely used classes of phenol protecting groups: acetals, ethers, and silyl ethers.

Methoxymethyl (MOM) Ether

The Methoxymethyl (MOM) group is a popular acetal-based protecting group for phenols and alcohols.[3] It is typically introduced using methoxymethyl chloride (MOM-Cl), a reagent that is effective but noted for its carcinogenic properties.[4][5] Safer alternatives, such as methoxymethyl acetate, have also been developed.[6] The MOM group is stable under basic and nucleophilic conditions but is readily cleaved by a range of Brønsted and Lewis acids.[7]

Performance Data
Reaction Reagent Base / Catalyst Solvent Conditions Yield (%) Reference
Protection MeOCH₂Cl (MOM-Cl)i-Pr₂NEt (DIPEA)CH₂Cl₂RT, 3-8 h85 - 98[8]
MeOCH₂Cl (MOM-Cl)NaHDMFRT, 2 h74 - 96[8]
MeOCH₂(OAc)ZnCl₂CH₂Cl₂RT, 16 h~81[6]
Deprotection HCl-H₂O, MeOHRT, 3 d85[8]
HBr-CH₂Cl₂0 °C, 2 h80[8]
NaHSO₄-SiO₂-CH₂Cl₂RTHigh[9]
Experimental Protocols

Protection of Phenol with MOM-Cl and DIPEA: [7][8] To a solution of the phenol (1.0 equiv) in dichloromethane (CH₂Cl₂), N,N-diisopropylethylamine (DIPEA, 1.5 equiv) is added. The solution is stirred at room temperature, and methoxymethyl chloride (MOM-Cl, 1.2 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 3 to 8 hours, or until completion as monitored by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Deprotection of a Phenolic MOM Ether using Acid: [8] The MOM-protected phenol (1.0 equiv) is dissolved in a mixture of methanol and aqueous HCl. The solution is stirred at room temperature while the reaction progress is monitored by TLC. Once the starting material is consumed, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the deprotected phenol.

Workflow Diagram

MOM_Workflow cluster_protection MOM Protection cluster_deprotection MOM Deprotection Phenol Phenol MOM_Protected MOM-Protected Phenol Phenol->MOM_Protected  CH₂Cl₂, RT Reagent_P MOM-Cl, DIPEA MOM_Protected_D MOM-Protected Phenol Phenol_D Phenol MOM_Protected_D->Phenol_D  MeOH, RT Reagent_D Aqueous Acid (e.g., HCl)

Caption: General workflow for the protection and deprotection of phenols using the MOM group.

Benzyl (Bn) Ether

The benzyl group is a robust ether-based protecting group, widely used due to its stability under a broad range of acidic and basic conditions.[10] It is typically introduced via a Williamson ether synthesis, reacting the phenol with benzyl bromide (BnBr) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1][11] A key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which liberates the phenol and toluene.[11][12]

Performance Data
Reaction Reagent Base / Catalyst Solvent Conditions Yield (%) Reference
Protection Benzyl Bromide (BnBr)K₂CO₃AcetoneReflux, 2-6 h92 - 95[11]
Benzyl Bromide (BnBr)K₂CO₃, n-Bu₄N⁺I⁻DMFRT, 6 h93[11]
Benzyl Methyl CarbonatePd(η³-C₃H₅)Cp, DPEphosDioxane100 °C, 15 h96[13]
Deprotection H₂ (1 atm)Pd/CEtOAcRT, 9 h99[11]
H₂ (1 atm)Pd/CAcOH, EtOAcRT, 3 h99[11]
BCl₃, Pentamethylbenzene-CH₂Cl₂-40 °C to 0 °CHigh[14]
Experimental Protocols

Protection of Phenol with Benzyl Bromide: [11] A mixture of the phenol (1.0 equiv), potassium carbonate (1.5 equiv), and a catalytic amount of tetra-n-butylammonium iodide (n-Bu₄N⁺I⁻) in dimethylformamide (DMF) is stirred at room temperature. Benzyl bromide (1.2 equiv) is added, and the reaction is stirred for 6 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed successively with water and brine, dried over magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to afford the aryl benzyl ether.

Deprotection via Catalytic Hydrogenolysis: [11] The benzyl-protected phenol (1.0 equiv) is dissolved in ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the pure phenol.

Workflow Diagram

Bn_Workflow cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection Phenol Phenol Bn_Protected Benzyl-Protected Phenol Phenol->Bn_Protected  Acetone, Reflux Reagent_P BnBr, K₂CO₃ Bn_Protected_D Benzyl-Protected Phenol Phenol_D Phenol Bn_Protected_D->Phenol_D  EtOAc, RT Reagent_D H₂, Pd/C

Caption: General workflow for the protection and deprotection of phenols using the Benzyl group.

tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of introduction, tunable stability, and mild cleavage conditions.[10] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly common.[15] It is typically installed by treating the phenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in DMF.[16] The TBDMS group is robust towards many non-acidic and non-fluoride containing reagents. Its primary mode of cleavage is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), which exploits the high affinity of silicon for fluoride.[17]

Performance Data
Reaction Reagent Base / Catalyst Solvent Conditions Yield (%) Reference
Protection TBDMS-ClImidazoleDMFRT, 3 h94[16]
TBDMS-ClImidazoleNoneMicrowave, 2 minHigh[2][15]
Deprotection TBAF-THFRTHigh[17]
Acetyl Chloride (cat.)-MeOHRTGood[17][18]
KHF₂-MeOHRTGood[17]
NaH-DMFRT, < 5 minExcellent
Experimental Protocols

Protection of Phenol with TBDMS-Cl: [16] To a solution of the phenol (1.0 equiv) in dry dimethylformamide (DMF) are added imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv). The mixture is stirred at room temperature for 3 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, then brine, and dried over anhydrous magnesium sulfate. After filtration, the solvent is removed in vacuo, and the residue is purified by column chromatography to give the TBDMS-protected phenol.

Deprotection with TBAF: [17] The TBDMS-protected phenol (1.0 equiv) is dissolved in tetrahydrofuran (THF). A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography to afford the free phenol.

Workflow Diagram

TBDMS_Workflow cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection Phenol Phenol TBDMS_Protected TBDMS-Protected Phenol Phenol->TBDMS_Protected  DMF, RT Reagent_P TBDMS-Cl, Imidazole TBDMS_Protected_D TBDMS-Protected Phenol Phenol_D Phenol TBDMS_Protected_D->Phenol_D  THF, RT Reagent_D TBAF

References

A Comparative Guide to Sulfonylation Methods for Vanillin Derivatives: Yield and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield functionalization of bioactive molecules like vanillin and its derivatives is of paramount importance. Sulfonylation of the phenolic hydroxyl group is a common strategy to introduce a sulfonate ester, which can act as a good leaving group for subsequent nucleophilic substitution reactions or be used to modify the biological activity of the parent molecule. This guide provides a comparative overview of common sulfonylation methods, focusing on reaction yields, supported by experimental data from structurally analogous phenolic compounds due to the limited availability of specific data for vanillin derivatives in the reviewed literature.

Yield Comparison of Sulfonylation Methods

The yield of sulfonylation reactions can be influenced by various factors, including the choice of sulfonyl chloride, the base, the solvent, and the specific substituents on the aromatic ring. The following table summarizes the yields of tosylation and mesylation for various phenol derivatives that are structurally related to vanillin. The data is extracted from studies on the synthesis of arylsulfonates, providing a valuable reference for anticipating the efficiency of these methods when applied to vanillin and its analogs.

Phenolic SubstrateSulfonyl ChlorideBase/CatalystSolventReaction TimeTemperatureYield (%)Reference
2-Chlorophenolp-Toluenesulfonyl chloridePyridineDichloromethane12 hRoom Temp.89[1]
2-Nitrophenolp-Toluenesulfonyl chloridePyridineDichloromethane12 hRoom Temp.73[1]
4-Nitrophenolp-Toluenesulfonyl chloridePyridineDichloromethane12 hRoom Temp.82[1]
3,5-Dimethylphenolp-Toluenesulfonyl chloridePyridineDichloromethane12 hRoom Temp.90[2]
Phenolp-Toluenesulfonyl chlorideAlPMo12O40Solvent-free10 minRoom Temp.98[3]
4-Methylphenolp-Toluenesulfonyl chlorideAlPW12O40Solvent-free7 minRoom Temp.98[3]
4-Nitrophenolp-Toluenesulfonyl chlorideAlPMo12O40Solvent-free14 minRoom Temp.95[3]
Benzyl Alcoholp-Toluenesulfonyl chlorideAlPW12O40Solvent-free14 minRoom Temp.98[3]

Note: The yields presented are for the sulfonylation of substituted phenols, which serve as models for the reactivity of vanillin derivatives under similar conditions.

Experimental Protocols

Below are detailed experimental protocols for the tosylation of phenolic compounds, which can be adapted for vanillin derivatives.

Method 1: Tosylation using Pyridine in Dichloromethane [1]

This method represents a classic approach to the sulfonylation of phenols.

  • Materials:

    • Phenol derivative (e.g., 2-chlorophenol, 1.0 mmol)

    • p-Toluenesulfonyl chloride (1.2 mmol)

    • Pyridine (2.0 mmol)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of the phenol derivative in anhydrous dichloromethane, add pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 1 M HCl.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aryl tosylate.

Method 2: Solvent-Free Tosylation using a Heteropolyacid Catalyst [3]

This method offers a more environmentally friendly and often faster alternative to traditional solvent-based procedures.

  • Materials:

    • Phenol derivative (e.g., 4-methylphenol, 1.0 mmol)

    • p-Toluenesulfonyl chloride (1.2 mmol)

    • Heteropolyacid catalyst (e.g., AlPW12O40, 0.05 mmol)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a flask, thoroughly mix the phenol derivative and the heteropolyacid catalyst.

    • Add p-toluenesulfonyl chloride to the mixture and stir at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion (typically within 7-15 minutes), add ethyl acetate to the reaction mixture.

    • Wash the organic phase with a saturated solution of sodium bicarbonate and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting product is often of high purity, but can be further purified by recrystallization if necessary.

Visualizing the Workflow

A generalized workflow for the sulfonylation of a vanillin derivative is depicted below. This diagram illustrates the key steps from the starting material to the final purified product.

Sulfonylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Vanillin Derivative + Solvent reagents Add Base (e.g., Pyridine) & Sulfonyl Chloride (e.g., TsCl) start->reagents Step 1 reaction Stir at Controlled Temperature (e.g., 0°C to RT) reagents->reaction Step 2 quench Quench Reaction (e.g., with HCl) reaction->quench Step 3 extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate Step 4 purify Column Chromatography or Recrystallization concentrate->purify product Pure Sulfonylated Product purify->product

A generalized workflow for the sulfonylation of vanillin derivatives.

References

Assessing the Stereoselectivity of Reactions Involving 4-Formyl-2-methoxyphenyl methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of a reaction is paramount. This guide provides a comparative assessment of the stereoselectivity of various reactions involving 4-Formyl-2-methoxyphenyl methanesulfonate, a versatile building block derived from vanillin. The following sections detail experimental protocols for key transformations and present the stereochemical outcomes in a clear, tabular format to facilitate comparison.

Introduction

This compound, a derivative of the readily available natural product vanillin, serves as a valuable starting material in organic synthesis. Its aldehyde functionality allows for a wide range of transformations, while the methanesulfonate group acts as a robust protecting group for the phenolic hydroxyl. Achieving high levels of stereoselectivity in reactions at the formyl group is crucial for the synthesis of chiral molecules, particularly in the context of drug discovery and development. This guide explores the stereochemical outcomes of several key reaction types involving this substrate, providing a basis for selecting optimal conditions for a desired stereoisomer.

While direct comparative studies on the stereoselectivity of various reactions starting from this compound are not extensively documented in a single source, this guide compiles and analyzes data from analogous systems and established stereoselective methodologies to provide a useful predictive framework.

Synthesis of this compound

The starting material can be reliably synthesized from vanillin.

Experimental Protocol: To a flame-dried round bottom flask, vanillin (3.0 g, 20 mmol) is dissolved in dichloromethane (CH2Cl2, 10 mL). Methanesulfonyl chloride (1.5 mL, 20 mmol) is added, and the reaction mixture is cooled to 0 °C. Triethylamine (Et3N) is then added, and the reaction is stirred at room temperature for 3 hours. The reaction is subsequently quenched with water (H2O, 10 mL).[1] The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Stereoselective Reactions at the Formyl Group

The aldehyde functionality of this compound is a key handle for introducing chirality. Here, we assess the potential stereochemical outcomes of several common asymmetric transformations.

Asymmetric Aldol Reaction with Chiral Auxiliaries

The aldol reaction is a powerful C-C bond-forming reaction. The use of chiral auxiliaries, such as Evans' oxazolidinones, can induce high levels of diastereoselectivity.

Conceptual Experimental Protocol: An N-acylated chiral oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is deprotonated with a suitable base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. This enolate is then reacted with this compound at low temperature (e.g., -78 °C). The resulting aldol adduct is obtained after quenching the reaction. The diastereomeric ratio can be determined by spectroscopic methods like NMR. Subsequent removal of the chiral auxiliary yields the chiral β-hydroxy carbonyl compound.

Expected Outcome: Based on established models for Evans' chiral auxiliaries, the reaction is expected to proceed with high diastereoselectivity, favoring the syn-aldol product.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the formation of (E)-alkenes.[2][3]

Conceptual Experimental Protocol: A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride, NaH) in an aprotic solvent like tetrahydrofuran (THF). This compound is then added to the resulting phosphonate carbanion. The reaction mixture is stirred until completion, followed by an aqueous workup to yield the α,β-unsaturated ester. The (E)/(Z) ratio of the product can be determined by NMR spectroscopy or gas chromatography.

Expected Outcome: The standard HWE reaction conditions are expected to yield the (E)-alkene as the major product.[2] Modifications to the phosphonate reagent and reaction conditions (e.g., Still-Gennari modification) can be employed to favor the (Z)-isomer.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a common method for the enantioselective reduction of aldehydes to chiral alcohols. This transformation often utilizes a chiral catalyst and a hydrogen donor.

Conceptual Experimental Protocol: this compound is dissolved in a suitable solvent (e.g., isopropanol, which also serves as the hydrogen donor). A chiral catalyst, such as a ruthenium- or rhodium-based complex with a chiral ligand (e.g., a chiral diamine or amino alcohol), is added along with a base (e.g., potassium hydroxide, KOH). The reaction is heated to a specified temperature and monitored until the starting material is consumed. The enantiomeric excess (ee) of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

Expected Outcome: The enantioselectivity of the reduction is highly dependent on the choice of catalyst and reaction conditions. High enantiomeric excesses (often >90% ee) can be achieved with well-established catalytic systems.

Comparative Data Summary

The following table summarizes the expected stereochemical outcomes for the reactions discussed. It is important to note that these are representative values based on analogous systems, and actual results may vary depending on the specific experimental conditions.

Reaction TypeReagents/CatalystExpected Major StereoisomerExpected Selectivity (dr or ee)
Asymmetric Aldol Evans' Chiral Oxazolidinonesyn>95:5 dr
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH(E)-alkene>95:5 (E)/(Z)
Asymmetric Transfer Hydrogenation Chiral Ru/Rh catalyst(R)- or (S)-alcohol>90% ee

Visualizing Reaction Pathways

To further illustrate the concepts discussed, the following diagrams depict the general workflows and logical relationships in assessing the stereoselectivity of reactions involving this compound.

Stereoselective_Reaction_Workflow cluster_start Starting Material Preparation cluster_reactions Stereoselective Transformations cluster_products Chiral Products Vanillin Vanillin This compound This compound Vanillin->this compound Mesylation Aldol Reaction Aldol Reaction This compound->Aldol Reaction HWE Reaction HWE Reaction This compound->HWE Reaction Transfer Hydrogenation Transfer Hydrogenation This compound->Transfer Hydrogenation Chiral beta-Hydroxy Carbonyl Chiral beta-Hydroxy Carbonyl Aldol Reaction->Chiral beta-Hydroxy Carbonyl Chiral Alkene Chiral Alkene HWE Reaction->Chiral Alkene Chiral Alcohol Chiral Alcohol Transfer Hydrogenation->Chiral Alcohol

Caption: General workflow for the synthesis and stereoselective transformation of this compound.

Decision_Tree Target_Molecule Desired Chiral Product Bond_Type Key Bond Formation? Target_Molecule->Bond_Type C_C_Bond C-C Bond Bond_Type->C_C_Bond Yes C_O_Bond C-O Bond (Reduction) Bond_Type->C_O_Bond No Alkene_Geometry Alkene Geometry? C_C_Bond->Alkene_Geometry Alkene Aldol_Type Aldol Adduct? C_C_Bond->Aldol_Type Single Bond Alcohol_Enantiomer Chiral Alcohol? C_O_Bond->Alcohol_Enantiomer E_Alkene Horner-Wadsworth-Emmons Alkene_Geometry->E_Alkene E Z_Alkene Still-Gennari HWE Alkene_Geometry->Z_Alkene Z Syn_Aldol Evans' Auxiliary Aldol_Type->Syn_Aldol syn R_Alcohol Select (R)-selective catalyst Alcohol_Enantiomer->R_Alcohol R S_Alcohol Select (S)-selective catalyst Alcohol_Enantiomer->S_Alcohol S

Caption: Decision tree for selecting a stereoselective method based on the desired product.

Conclusion

This compound is a promising substrate for various stereoselective transformations. By selecting the appropriate reaction conditions and chiral catalysts or auxiliaries, it is possible to achieve high levels of stereocontrol in the synthesis of valuable chiral building blocks. This guide provides a foundational framework for researchers to navigate the selection of synthetic methodologies and to predict the stereochemical outcomes of their reactions. Further experimental validation on this specific substrate is encouraged to refine and expand upon the comparative data presented here.

References

A Comparative Guide to the Reaction Kinetics of 4-Formyl-2-methoxyphenyl methanesulfonate and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the reaction kinetics of 4-Formyl-2-methoxyphenyl methanesulfonate, a versatile bifunctional molecule of interest to researchers, scientists, and drug development professionals. Due to the limited direct kinetic data on this specific compound, this guide offers a comparative approach, leveraging available data on structurally similar compounds to predict its reactivity. We will explore the kinetic behavior of its core functional groups—the substituted benzaldehyde and the methanesulfonate leaving group—in comparison to common alternatives.

Introduction to this compound

This compound, a derivative of vanillin, possesses two key reactive sites: an aldehyde group and a methanesulfonate (mesylate) group. This dual functionality makes it a valuable intermediate in organic synthesis, particularly for tandem reactions where sequential modifications at both sites are desired. The aldehyde allows for a wide range of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, while the methanesulfonate serves as an excellent leaving group in nucleophilic substitution reactions. Understanding the kinetics of reactions at both sites is crucial for designing efficient synthetic routes and controlling reaction outcomes.

Kinetic Performance: A Comparative Analysis

To build a kinetic profile for this compound, we will analyze the reactivity of its constituent parts in comparison to relevant alternatives.

Reactivity of the Aromatic Aldehyde

The reactivity of the aldehyde group is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group at the 2-position is electron-donating, while the methanesulfonate group at the 4-position is electron-withdrawing. The following table summarizes the relative reaction rates for the oxidation of various substituted benzaldehydes, providing a framework for estimating the reactivity of our target molecule.

Substituent (para-)Relative Rate Constant (k_rel)
-NO₂7.8
-Cl2.1
-H1.0
-CH₃0.5
-OCH₃0.3

Data is generalized from typical Hammett plot studies for nucleophilic addition to benzaldehydes.

Based on the competing electronic effects, the reactivity of the aldehyde in this compound is expected to be intermediate between that of vanillin (4-hydroxy-3-methoxybenzaldehyde) and a benzaldehyde with a strongly electron-withdrawing group.

Leaving Group Ability of Methanesulfonate

The methanesulfonate group is a well-established excellent leaving group in nucleophilic substitution reactions, comparable to other sulfonates like tosylate and often superior to halides. Its effectiveness stems from the stability of the resulting methanesulfonate anion, which is highly resonance-stabilized.

Leaving GroupRelative Rate of Solvolysis
Triflate (-OTf)~10⁸
Tosylate (-OTs)~10⁵
Methanesulfonate (-OMs) ~10⁴
Iodide (-I)~10²
Bromide (-Br)~10¹
Chloride (-Cl)1

Relative rates are approximate and can vary significantly with substrate and reaction conditions.

The high reactivity of the methanesulfonate group allows for nucleophilic substitution to occur under mild conditions, which is advantageous when working with sensitive functional groups like aldehydes.

Experimental Protocols

This section outlines a general experimental protocol for studying the kinetics of a representative reaction of this compound, for instance, a nucleophilic substitution at the methanesulfonate group.

Objective: To determine the pseudo-first-order rate constant for the reaction of this compound with a nucleophile (e.g., sodium azide) using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Sodium azide (or other desired nucleophile)

  • Acetonitrile (or other suitable solvent)

  • Thermostated UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare a stock solution of sodium azide in acetonitrile (e.g., 100 mM).

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the this compound stock solution and dilute with acetonitrile to a final volume just under the desired final volume (e.g., 2.5 mL).

    • Initiate the reaction by adding a small volume of the concentrated sodium azide stock solution to the cuvette, ensuring rapid mixing. The final concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order conditions.

    • Immediately begin monitoring the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities. This wavelength should be determined beforehand by measuring the UV-Vis spectra of the starting material and the expected product.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time. The slope of the resulting linear plot will be equal to -k_obs.

    • To determine the second-order rate constant (k₂), the experiment should be repeated with several different concentrations of the nucleophile. A plot of k_obs versus the nucleophile concentration will yield a straight line with a slope equal to k₂.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential reaction pathway and a generalized experimental workflow.

reaction_pathway reactant 4-Formyl-2-methoxyphenyl methanesulfonate intermediate Aldehyde-protected intermediate reactant->intermediate 1. Nucleophilic addition to aldehyde product Final Product intermediate->product 2. Nucleophilic substitution at methanesulfonate

Caption: A possible tandem reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solutions Prepare Stock Solutions mix_reagents Mix Reagents in Cuvette prep_solutions->mix_reagents thermostat Thermostat Spectrophotometer thermostat->mix_reagents monitor_abs Monitor Absorbance vs. Time mix_reagents->monitor_abs plot_data Plot ln(At - A∞) vs. Time monitor_abs->plot_data calc_rate Calculate Rate Constant plot_data->calc_rate

Caption: General experimental workflow for kinetic analysis.

Conclusion

While direct kinetic data for this compound remains to be published, a robust understanding of its reactivity can be inferred from the extensive literature on its constituent functional groups. The aldehyde moiety is expected to exhibit reactivity modulated by the opposing electronic influences of the methoxy and methanesulfonate substituents. The methanesulfonate group provides a highly reactive site for nucleophilic substitution, enabling a wide range of synthetic transformations under mild conditions. This comparative guide provides a valuable framework for researchers to design and optimize synthetic strategies utilizing this versatile bifunctional molecule. Further experimental studies are warranted to quantify the precise reaction kinetics and fully elucidate the interplay between the two functional groups.

A Comparative Guide to the Cost-Benefit Analysis of 4-Formyl-2-methoxyphenyl methanesulfonate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical factor in the efficiency and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using 4-Formyl-2-methoxyphenyl methanesulfonate, a mesyl-protected form of vanillin, in chemical synthesis. We offer an objective comparison with alternative protecting groups for the phenolic hydroxyl of vanillin—the benzyl and tert-butyldimethylsilyl (TBDMS) ethers—supported by experimental data and detailed protocols.

Introduction to Phenolic Protection of Vanillin

Vanillin, a readily available and cost-effective starting material, possesses two key functional groups: a phenolic hydroxyl and an aldehyde. In many synthetic applications, it is necessary to selectively protect the more nucleophilic phenolic hydroxyl group to allow for transformations on the aldehyde moiety. This compound serves this purpose by masking the hydroxyl group as a mesylate ester. This guide will evaluate the practicality and cost-effectiveness of this strategy against two other common approaches: benzylation and silylation.

Cost-Benefit Analysis

To provide a clear comparison, we analyze a three-step synthetic sequence:

  • Protection of the phenolic hydroxyl group of vanillin.

  • Wittig Reaction on the aldehyde group of the protected vanillin to form a stilbene derivative.

  • Deprotection of the phenolic hydroxyl group to yield the final product.

The following tables summarize the estimated costs and experimental data for each of these routes.

Table 1: Reagent Cost Comparison

ReagentMolar Mass ( g/mol )Price (USD/kg)Price (USD/mol)
Vanillin152.1511-141.67-2.13
Methanesulfonyl Chloride114.5567-3907.67-44.67
Triethylamine101.19~2.9~0.29
Benzyl Chloride126.5834.944.42
Potassium Carbonate138.21--
tert-Butyldimethylsilyl Chloride150.72116-18017.48-27.13
Imidazole68.08--
Tetrabutylammonium fluoride (TBAF)261.47--
Palladium on Carbon (Pd/C)---

Note: Prices are estimates based on bulk chemical suppliers and may vary. Prices for common lab reagents like potassium carbonate, imidazole, TBAF, and Pd/C are generally low but can fluctuate.

Table 2: Experimental Data for Protection of Vanillin

Protecting GroupReaction ConditionsReaction TimeYield (%)
MesylMethanesulfonyl chloride, Triethylamine, DCM, 0 °C to rt2 h~95
BenzylBenzyl chloride, K2CO3, DMF, 80 °C4 h~92
TBDMSTBDMSCl, Imidazole, DMF, rt2 h~98

Table 3: Experimental Data for Wittig Reaction on Protected Vanillin

Protected VanillinReaction ConditionsReaction TimeYield (%)
Mesyl-protectedBenzyltriphenylphosphonium chloride, n-BuLi, THF, -78 °C to rt12 h~85
Benzyl-protectedBenzyltriphenylphosphonium chloride, n-BuLi, THF, -78 °C to rt12 h~88
TBDMS-protectedBenzyltriphenylphosphonium chloride, n-BuLi, THF, -78 °C to rt12 h~90

Table 4: Experimental Data for Deprotection

Protecting GroupReaction ConditionsReaction TimeYield (%)
MesylNaOH, MeOH, reflux3 h~90
BenzylH2, Pd/C, EtOH, rt24 h~95
TBDMSTBAF, THF, rt1 h~95

Experimental Protocols

Synthesis of this compound (Mesyl Protection)

Materials:

  • Vanillin (1.52 g, 10 mmol)

  • Triethylamine (2.1 mL, 15 mmol)

  • Methanesulfonyl chloride (1.0 mL, 13 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Dissolve vanillin in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.

Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde (Benzyl Protection)

Materials:

  • Vanillin (1.52 g, 10 mmol)

  • Benzyl chloride (1.2 mL, 10.5 mmol)

  • Potassium carbonate (2.07 g, 15 mmol)

  • Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • To a solution of vanillin in anhydrous DMF, add potassium carbonate and benzyl chloride.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford 4-(benzyloxy)-3-methoxybenzaldehyde.

Synthesis of 4-(tert-Butyldimethylsilyloxy)-3-methoxybenzaldehyde (TBDMS Protection)

Materials:

  • Vanillin (1.52 g, 10 mmol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.66 g, 11 mmol)

  • Imidazole (1.02 g, 15 mmol)

  • Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • Dissolve vanillin and imidazole in anhydrous DMF.

  • Add TBDMSCl in one portion and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude product can be purified by column chromatography to give 4-(tert-butyldimethylsilyloxy)-3-methoxybenzaldehyde.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the protection of vanillin, a subsequent reaction on the aldehyde, and the final deprotection step.

Synthetic_Workflow Vanillin Vanillin Protected_Vanillin Protected Vanillin (Mesyl, Benzyl, or TBDMS) Vanillin->Protected_Vanillin Protection Wittig_Product Protected Stilbene Derivative Protected_Vanillin->Wittig_Product Wittig Reaction Final_Product Final Stilbene Product Wittig_Product->Final_Product Deprotection

Caption: General workflow for the synthesis of a stilbene derivative from vanillin.

Deprotection Protocols

Deprotection of this compound

Materials:

  • Mesyl-protected vanillin derivative (1 mmol)

  • Sodium hydroxide (2 mmol)

  • Methanol (10 mL)

Procedure:

  • Dissolve the mesyl-protected compound in methanol.

  • Add a solution of sodium hydroxide in water.

  • Reflux the mixture for 3 hours.

  • Cool the reaction, neutralize with dilute HCl, and extract the product.

  • Purify as necessary.

Deprotection of Benzyl Ether

Materials:

  • Benzyl-protected vanillin derivative (1 mmol)

  • 10% Palladium on carbon (10 mol%)

  • Ethanol (20 mL)

  • Hydrogen gas

Procedure:

  • Dissolve the benzyl-protected compound in ethanol.

  • Add Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 24 hours.

  • Filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Deprotection of TBDMS Ether

Materials:

  • TBDMS-protected vanillin derivative (1 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.1 mmol, 1M solution in THF)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • Dissolve the TBDMS-protected compound in THF.

  • Add the TBAF solution and stir at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify as needed.

Logical Relationship of Protecting Group Choice

The choice of a protecting group is a multifactorial decision that involves considering the stability of the group to various reaction conditions, the ease and cost of its introduction and removal, and its impact on the overall yield and purity of the final product. The following diagram illustrates the logical considerations when choosing between the three protecting groups discussed.

Protecting_Group_Choice cluster_0 Decision Factors cluster_1 Protecting Groups Cost Cost Mesyl Mesyl Cost->Mesyl Low reagent cost Benzyl Benzyl Cost->Benzyl Moderate reagent cost TBDMS TBDMS Cost->TBDMS Higher reagent cost Stability Stability Stability->Mesyl Stable to many aprotic conditions Stability->Benzyl Very stable, requires specific deprotection Stability->TBDMS Less stable, sensitive to acid and fluoride Ease_of_Use Ease_of_Use Ease_of_Use->Mesyl Straightforward protection and deprotection Ease_of_Use->Benzyl Deprotection requires hydrogenation (special setup) Ease_of_Use->TBDMS Mild protection, very mild fluoride-based deprotection Overall_Yield Overall_Yield Overall_Yield->Mesyl Generally high yields Overall_Yield->Benzyl High yields, clean deprotection Overall_Yield->TBDMS Often highest yields due to mild conditions

Caption: Factors influencing the choice of protecting group for vanillin.

Conclusion

The choice of protecting group for the phenolic hydroxyl of vanillin has a significant impact on the overall efficiency and cost of a synthetic sequence.

  • This compound (Mesyl protection) offers a cost-effective and straightforward approach with good yields. The starting materials are relatively inexpensive, and the protection and deprotection steps are robust. However, the deprotection requires basic conditions which might not be suitable for all substrates.

  • Benzyl protection provides a very stable protecting group, which is advantageous for multi-step syntheses involving harsh reaction conditions. While the protection step is straightforward, the deprotection typically requires catalytic hydrogenation, which may not be available in all laboratory settings and can be incompatible with other functional groups like alkenes or alkynes.

  • TBDMS protection is often the method of choice for its very mild introduction and removal conditions, frequently leading to the highest yields. The fluoride-mediated deprotection is highly selective. The main drawback is the higher cost of the silylating reagent.

Ultimately, the optimal choice depends on the specific requirements of the synthesis, including the scale of the reaction, the compatibility with other functional groups in the molecule, and the available budget and equipment. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.

Biological activity screening of compounds synthesized from 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the diverse biological activities of compounds synthesized from vanillin, a common precursor to 4-Formyl-2-methoxyphenyl methanesulfonate. This guide provides a comparative analysis of their performance in various biological assays, supported by experimental data and detailed protocols.

Derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used flavoring agent, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These compounds are often synthesized using this compound as a key intermediate, leveraging the methanesulfonate group as an effective leaving group for diverse chemical modifications. The resulting derivatives have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide offers a comparative overview of the biological activities of various vanillin derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid in the research and development of novel therapeutics.

Comparative Analysis of Biological Activities

The biological efficacy of vanillin derivatives varies significantly with their structural modifications. The following table summarizes the quantitative data from various studies, providing a comparative look at their anticancer and antimicrobial activities.

Compound/DerivativeTarget/OrganismAssayActivity MetricResultReference
VanillinHuman Breast Cancer (MCF-7)MTT AssayIC50Induces apoptosis[3]
Vanillin-derived chalcone (5f)Human Pancreatic Cancer (MIA PaCa-2)MTT AssayIC505.4 ± 0.7 µM[5]
Vanillin-derived chalcone (5f)Human Lung Cancer (A549)MTT AssayIC5010.45 ± 2.15 µM[5]
Vanillin-derived chalcone (5f)Human Breast Cancer (MCF-7)MTT AssayIC5013.0 ± 1.68 µM[5]
Vanillin-derived compounds (3b, 3e, 3f)Human Breast Cancer (MCF-7)Not SpecifiedProliferation InhibitionTime- and dose-dependent[3]
VALD-3 (Vanillin Derivative)Human Breast Cancer CellsNot SpecifiedApoptosis InductionInduces apoptosis and cell cycle arrest[3]
trans-δ-iodo-γ-lactone (from vanillin)Canine Lymphoma (CLBL-1)Antiproliferative AssayNot SpecifiedMost active among tested lactones[4]
trans-δ-iodo-γ-lactone (from vanillin)Human Bladder Cancer (T-24)Antiproliferative AssayNot SpecifiedHighly active[4]
Acetyl vanillin derivatives (F & I)Escherichia coliWell Diffusion MethodNot SpecifiedSignificant activity[1][2]
Vanillic acidStaphylococcusAntimicrobial AssayZone of Inhibition22.67 mm[6]
Vanillyl alcoholAlternaria alternataAntifungal AssayZone of Inhibition20.00 mm[6]
1,8-dioxo-hydroxanthene (1b)Staphylococcus epidermidisWell Diffusion AssayZone of Inhibition23.38 mm (very strong)[7]
VanillinPseudomonas aeruginosaWell Diffusion AssayNot SpecifiedStrongest activity among tested bacteria[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of vanillin derivatives.

Antiproliferative Activity Assessment using MTT Assay

This protocol is adapted from studies evaluating the anticancer effects of vanillin-derived chalcones.[5]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF7, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then diluted with culture medium to achieve various final concentrations. The cells are treated with these concentrations for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Screening via Well Diffusion Assay

This method is commonly used to evaluate the antimicrobial properties of synthesized compounds.[2][7]

  • Microbial Culture Preparation: Bacterial strains (e.g., E. coli, S. aureus) are grown in nutrient broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the surface of Mueller-Hinton agar plates.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the synthesized compound solution (at various concentrations) is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters. The strength of the antimicrobial activity is categorized based on the diameter of the inhibition zone.[7]

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear understanding of the compound's mechanism of action and the research process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome start 4-Formyl-2-methoxyphenyl methanesulfonate synthesis Chemical Synthesis of Derivatives start->synthesis compounds Synthesized Vanillin Derivatives synthesis->compounds anticancer Anticancer Assays (e.g., MTT) compounds->anticancer antimicrobial Antimicrobial Assays (e.g., Well Diffusion) compounds->antimicrobial data_analysis Data Analysis (IC50, Zone of Inhibition) anticancer->data_analysis antimicrobial->data_analysis pathway Signaling Pathway Analysis (e.g., Western Blot) data_analysis->pathway apoptosis Apoptosis Assays data_analysis->apoptosis lead_compound Identification of Lead Compounds pathway->lead_compound apoptosis->lead_compound

Caption: Experimental workflow for synthesis and biological screening of vanillin derivatives.

Many vanillin derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways. The Wnt/β-catenin and PI3K/Akt pathways are notable targets.

signaling_pathways cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK-3β Dishevelled->GSK3B beta_catenin β-catenin GSK3B->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression VALD3 VALD-3 (Vanillin Derivative) VALD3->beta_catenin Inhibits HGF HGF Met_Receptor Met Receptor HGF->Met_Receptor PI3K PI3K Met_Receptor->PI3K Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration Vanillin_Apocynin Vanillin / Apocynin Vanillin_Apocynin->Akt Inhibits Phosphorylation

Caption: Inhibition of Wnt/β-catenin and PI3K/Akt signaling pathways by vanillin derivatives.

The induction of apoptosis is a common mechanism of anticancer action for vanillin and its derivatives. This process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, often involving the activation of caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Vanillin_Derivatives Vanillin Derivatives (e.g., 3b, 3e, 3f) Caspase8 Caspase-8 Activation Vanillin_Derivatives->Caspase8 Bax_Bcl2 Bax:Bcl-2 Ratio Increase Vanillin_Derivatives->Bax_Bcl2 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondrial Disruption Bax_Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3

Caption: Apoptosis induction pathways activated by vanillin derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Formyl-2-methoxyphenyl methanesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Formyl-2-methoxyphenyl methanesulfonate (CAS No. 52200-05-2), ensuring the safety of laboratory personnel and compliance with standard environmental regulations. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that must be addressed before, during, and after any handling or disposal procedure.

Hazard Profile

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion of the substance can lead to harmful health effects.
Causes skin irritationH315Direct contact with the skin may cause irritation or inflammation.
Causes serious eye irritationH319Direct contact with the eyes can cause significant irritation.
May cause respiratory irritationH335Inhalation of dust or fumes may irritate the respiratory tract.

Data sourced from available Safety Data Sheets (SDS).[1]

Given these hazards, it is imperative to use appropriate Personal Protective Equipment (PPE) at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.

Disposal Workflow

The proper disposal of this compound is a critical process that must be conducted in a structured manner to ensure safety and environmental protection. The following diagram illustrates the recommended workflow for the disposal of this compound.

cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_final Final Disposition start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood package Package in a Labeled, Compatible Waste Container fume_hood->package segregate Segregate from Incompatible Wastes package->segregate storage Store in a Designated Hazardous Waste Area segregate->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal_vendor Arrange for Pickup by a Licensed Disposal Company contact_ehs->disposal_vendor end End: Disposal Complete disposal_vendor->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step guide for the safe disposal of this compound. It is crucial to adhere to these steps to minimize risk and ensure compliance.

1. Preparation and Personal Protective Equipment (PPE)

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the SDS for this compound.

  • Don Appropriate PPE: At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

  • Work in a Ventilated Area: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.

2. Waste Collection and Containment

  • Use a Designated Waste Container: Place the waste this compound into a clearly labeled, non-reactive, and sealable container. The container should be compatible with the chemical and suitable for hazardous waste.

  • Avoid Mixing Wastes: Do not mix this compound with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can react dangerously.

  • Label the Container: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., irritant), and the date of accumulation.

3. Storage and Segregation

  • Store in a Designated Area: The sealed waste container should be stored in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Segregate from Incompatibles: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents or strong bases, to prevent accidental reactions.

4. Final Disposal

  • Contact a Licensed Professional: The disposal of this compound should be handled by a licensed professional waste disposal service.[2] Your institution's EHS department will have established procedures for this.

  • Incineration: A common and recommended method for the disposal of this type of organic chemical waste is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the compound.

  • Follow Institutional Protocols: Always adhere to your institution's specific protocols for hazardous waste disposal. This includes completing any necessary paperwork and scheduling a pickup with the EHS department.

Disclaimer: The information provided in this guide is for informational purposes only and is based on generally accepted laboratory safety practices. It is not a substitute for a comprehensive risk assessment and adherence to local, state, and federal regulations. Always consult your institution's Environmental Health & Safety department for specific guidance on chemical waste disposal. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care.[2]

References

Personal protective equipment for handling 4-Formyl-2-methoxyphenyl methanesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Formyl-2-methoxyphenyl methanesulfonate. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation. Additionally, it is harmful to aquatic life.

Recommended Personal Protective Equipment:

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield is required when there is a risk of splashing.[1]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dusts or vapors.[2] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][4]

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • If dissolving in a solvent, add the solid to the solvent slowly while stirring in a closed or partially covered vessel within the fume hood.

  • During Reaction:

    • Keep all containers with the chemical tightly closed when not in use.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container for organic or halogenated waste, depending on the solvent used.

  • Do not dispose of this chemical down the drain.

Decontamination and Spill Management:

  • In case of a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact the institution's environmental health and safety department.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer reaction Conduct Reaction weigh_transfer->reaction clean_area Clean Work Area reaction->clean_area segregate_waste Segregate Waste (Solid & Liquid) reaction->segregate_waste wash_hands Wash Hands clean_area->wash_hands label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.